molecular formula C7H12N2S B075894 Imidazole-2-thiol, 1-butyl- CAS No. 10583-85-4

Imidazole-2-thiol, 1-butyl-

Cat. No.: B075894
CAS No.: 10583-85-4
M. Wt: 156.25 g/mol
InChI Key: DILFYXKJRPQYRA-UHFFFAOYSA-N
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Description

Imidazole-2-thiol, 1-butyl- is a useful research compound. Its molecular formula is C7H12N2S and its molecular weight is 156.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10583-85-4

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

3-butyl-1H-imidazole-2-thione

InChI

InChI=1S/C7H12N2S/c1-2-3-5-9-6-4-8-7(9)10/h4,6H,2-3,5H2,1H3,(H,8,10)

InChI Key

DILFYXKJRPQYRA-UHFFFAOYSA-N

SMILES

CCCCN1C=CNC1=S

Isomeric SMILES

CCCCN1C=CN=C1S

Canonical SMILES

CCCCN1C=CNC1=S

Other CAS No.

10583-85-4

Origin of Product

United States
Foundational & Exploratory

The Imidazole-2-thione Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis, Structure, and Properties of 1-Butyl-3H-imidazole-2-thione

Abstract: This technical guide provides a comprehensive overview of 1-butyl-3H-imidazole-2-thione (also known as 1-butyl-imidazole-2-thiol), a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While direct experimental literature on this specific molecule is limited, this document consolidates predictive data and established methodologies from analogous compounds to offer a robust framework for its synthesis, characterization, and potential applications. We delve into the critical aspects of its chemical structure, including the predominant thiol-thione tautomerism, present its predicted physicochemical properties, and propose a detailed, field-proven workflow for its synthesis and structural verification. This guide is intended to serve as a foundational resource for scientists investigating this and related imidazole-2-thione scaffolds.

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis for numerous biologically active compounds, including the essential amino acid histidine and the neurotransmitter histamine.[1] Its unique electronic properties, capacity for hydrogen bonding, and ionizable nature make it an invaluable component for optimizing the solubility and bioavailability of drug candidates.[1]

Within this class, the imidazole-2-thione moiety represents a particularly versatile pharmacophore. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent antifungal, antibacterial, and anticancer properties.[1][2] These molecules often exert their effects through mechanisms such as enzyme inhibition or by acting as DNA intercalators.[2] The introduction of various substituents onto the imidazole ring allows for the fine-tuning of these biological activities. The N-butyl substitution, specifically, is a common strategy in drug design to enhance lipophilicity, which can improve membrane permeability and modulate pharmacokinetic profiles. This guide focuses on 1-butyl-3H-imidazole-2-thione, a specific derivative whose properties can be inferred from its well-studied parent structures, positioning it as a compound of significant interest for further investigation.

Elucidation of Chemical Structure: The Central Role of Tautomerism

The chemical identity of 1-butyl-imidazole-2-thiol is fundamentally defined by a tautomeric equilibrium between the thiol and thione forms.

  • Thiol Form (Imidazole-2-thiol): Features a C-S single bond with a proton attached to the sulfur atom (an S-H, or sulfhydryl group).

  • Thione Form (Imidazole-2-thione): Features a C=S double bond, with the proton residing on one of the ring's nitrogen atoms.

For this class of five-membered heterocyclic compounds, the thione form is overwhelmingly the more stable and predominant tautomer in most conditions. This stability is attributed to the aromaticity of the imidazole ring being better maintained in the thione configuration. Therefore, the compound is most accurately named 3-butyl-1H-imidazole-2-thione or 1-butyl-3H-imidazole-2-thione .[3]

The molecular structure consists of a planar, five-membered imidazole ring substituted with a flexible n-butyl group at the N1 position and a thione group at the C2 position. The molecule does not contain any chiral centers and is therefore achiral.

tautomerism Thiol 1-Butyl-1H-imidazole-2-thiol (Thiol Form) Thione 1-Butyl-3H-imidazole-2-thione (Thione Form, Predominant) Thiol->Thione Tautomerization

Caption: Tautomeric equilibrium between the thiol and thione forms.

Physicochemical Properties: A Predictive Analysis

PropertyPredicted/Known ValueSource
Molecular Formula C₇H₁₂N₂S[3]
Monoisotopic Mass 156.07211 Da[3]
Molecular Weight 124.18 g/mol (for 1-butylimidazole)[4][5]
XlogP (Predicted) 1.2[3]
Form Expected to be a solid at room temperatureInferred from 2-Mercaptoimidazole[6]
Boiling Point > 114-116 °C/12 mmHg (Value for 1-butylimidazole)[7][8]
Density > 0.945 g/mL at 25 °C (Value for 1-butylimidazole)[7][8]
Solubility Expected to have moderate solubility in polar organic solvents like methanol and DMSO.Inferred from 2-Mercaptoimidazole[6]

Proposed Synthesis and Characterization Workflow

The synthesis and verification of 1-butyl-3H-imidazole-2-thione can be approached through a logical and well-established workflow, leveraging known reactions of the 1-butylimidazole precursor. This protocol is designed as a self-validating system, where each step provides confirmation of the last.

Causality in Experimental Design

The choice of 1-butylimidazole as the starting material is strategic; it is commercially available and provides the core N-butylated imidazole structure. The key chemical transformation is the introduction of a sulfur atom at the C2 position. This is a common reaction type for N-substituted imidazoles, often proceeding via an initial activation of the C2 position followed by reaction with a sulfur-donating reagent.

workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start 1. Starting Materials: 1-Butylimidazole Elemental Sulfur Reaction 2. Thionation Reaction: Heat in high-boiling solvent (e.g., DMF) Inert atmosphere (N₂ or Ar) Start->Reaction Workup 3. Aqueous Workup: Quench reaction Extract with organic solvent Reaction->Workup Crude Crude Product Workup->Crude Column 4. Column Chromatography: Silica gel stationary phase Eluent (e.g., Hexane/Ethyl Acetate) Crude->Column Pure Pure Product Column->Pure NMR 5a. NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS 5b. Mass Spectrometry (ESI-MS) Pure->MS IR 5c. IR Spectroscopy (FTIR) Pure->IR

Caption: Proposed workflow for synthesis and characterization.

Step-by-Step Experimental Protocols

Protocol 4.1: Synthesis of 1-Butyl-3H-imidazole-2-thione

  • Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-butylimidazole (1.0 eq) and elemental sulfur (1.2 eq).

  • Solvent Addition: Add a high-boiling polar aprotic solvent, such as N,N-Dimethylformamide (DMF), to achieve a suitable concentration (e.g., 0.5 M).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate (3x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 4.2: Purification by Column Chromatography

  • Adsorbent: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the slurry.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-butyl-3H-imidazole-2-thione.

Protocol 4.3: Structural Characterization

The identity and purity of the final compound must be confirmed through a combination of spectroscopic techniques.

  • ¹H NMR: The spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal CH₃, and multiplets for the three CH₂ groups) and distinct singlets or doublets for the protons on the imidazole ring. The N-H proton of the thione tautomer may appear as a broad singlet.

  • ¹³C NMR: The spectrum should confirm the presence of seven carbon atoms. The C=S carbon is expected to appear significantly downfield (typically >160 ppm).

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 157.079.[3] This provides direct confirmation of the molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum is crucial for confirming the thione tautomer. A strong absorption band in the region of 1100-1300 cm⁻¹ characteristic of the C=S stretch should be present, while the absence of a sharp S-H stretch (around 2550 cm⁻¹) would argue against the thiol form.[9][10]

Potential Applications in Drug Development and Research

The 1-butyl-3H-imidazole-2-thione scaffold is a promising candidate for various therapeutic applications, based on the known activities of related compounds.

  • Antimicrobial Agents: Many imidazole derivatives exhibit broad-spectrum antibacterial and antifungal properties.[1] This compound could be screened against clinically relevant pathogens.

  • Anticancer Therapeutics: Imidazole-2-thiones have been investigated as novel anticancer agents, acting as dual DNA intercalators and topoisomerase II inhibitors.[2] The butyl group could enhance cellular uptake, potentially leading to increased potency.

  • Ligands in Coordination Chemistry: The "soft" sulfur donor atom of the thione group makes it an excellent ligand for coordinating with transition metals. These metal complexes can possess unique catalytic or biological properties.[11]

  • Building Block for Further Synthesis: This molecule can serve as a versatile intermediate for creating more complex drug candidates through modification of the thione group or the imidazole ring.[12]

Conclusion

1-Butyl-3H-imidazole-2-thione is a heterocyclic compound with significant, albeit largely unexplored, potential in drug discovery and materials science. This guide provides the necessary foundational knowledge for its investigation, emphasizing its structural nuances, particularly the predominance of the thione tautomer. The detailed, step-by-step protocols for synthesis and characterization offer a clear and reliable path for researchers to produce and validate this compound. By leveraging established chemical principles and drawing parallels from analogous structures, this document empowers scientists to confidently explore the promising applications of this versatile molecular scaffold.

References

  • Dhainwal, A. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(5), 614-621. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Aaly, A. A. (2012). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. Journal of the Chinese Chemical Society, 59(1), 84-93. [Link]

  • National Center for Biotechnology Information (n.d.). Imidazole-2-thiol, 1-butyl-. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). Butylimidazole. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). 1-Butylimidazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and Crystal Structures of Benzimidazole-2-thione Derivatives by Alkylation Reactions. Molecules, 8(12), 952-961. [Link]

  • Bespalov, A. V., et al. (2021). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology, 7(3), 1-11. [Link]

  • Sakamoto, K. (2023). Streamlining peptide synthesis with thiol-free native chemical ligation. (Doctoral dissertation, The University of Tokyo). [Link]

  • Angene Chemical. (n.d.). 1-Butyl-1h-benzoimidazole-2-thiol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Butylimidazole (CAS 4316-42-1). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Butylimidazole. In NIST Chemistry WebBook. Retrieved from [Link]

  • Ranjan, P., Kitawat, B. S., & Singh, M. (2014). 1-Butylimidazole derive ionic liquids: Synthesis, characterization and their evaluations of antibacterial, antifungal and anticancer activities. RSC Advances, 4(83), 44053-44065. [Link]

  • Ranjan, P., Kitawat, B. S., & Singh, M. (2014). 1-Butylimidazole derive ionic liquids: Synthesis, characterization and their evaluations of antibacterial, antifungal and anticancer activities. ResearchGate. Request PDF. [Link]

  • National Center for Biotechnology Information (n.d.). 2-butyl-1H-imidazole. PubChem. Retrieved from [Link]

  • El-Sayed, N. A. E., et al. (2024). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2311818. [Link]

  • ResearchGate. (n.d.). Synthesis and structural characterization of 2-mercapto-1-tert-butylimidazole and its Group 12 metal derivatives (HmimtBu)2MBr2 (M = Zn, Cd, Hg). [Link]

  • Pop, O., et al. (2023). Importance and Involvement of Imidazole Structure in Current and Future Therapy. Pharmaceutics, 15(10), 2465. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering 1-Butylimidazole Organic Synthesis for Pharmaceutical Breakthroughs. Retrieved from [Link]

  • Stilinović, V., et al. (2020). Synthesis, Crystal Structure and Solid State Transformation of 1,2-Bis[(1-methyl-1H-imidazole-2-yl)thio]ethane. Crystals, 10(8), 664. [Link]

  • ResearchGate. (n.d.). Butylation of 1-imidazole and methylation of 1-butylimidazole using packed bed reactors (PBRs). [Link]

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synthesis pathway and reaction mechanism for 1-butyl-1H-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 1-Butyl-1H-imidazole-2-thiol

This guide provides a comprehensive overview of the synthetic pathways, reaction mechanisms, and experimental protocols for the preparation of 1-butyl-1H-imidazole-2-thiol. Designed for researchers, scientists, and professionals in drug development, this document combines established chemical principles with practical, field-proven insights to facilitate the successful synthesis and understanding of this important heterocyclic compound.

Introduction and Significance

1-Butyl-1H-imidazole-2-thiol, also known as 1-butyl-1,3-dihydro-2H-imidazole-2-thione, is a member of the imidazole-2-thione class of compounds. This heterocyclic scaffold is of significant interest in medicinal chemistry and materials science. Imidazole derivatives are integral components of many biological systems and pharmacologically active molecules, exhibiting a wide range of activities including antibacterial, antifungal, and anticancer properties.[1][2] The thiol group at the 2-position provides a unique site for further functionalization and imparts specific chemical properties, making these compounds valuable as intermediates in organic synthesis, as ligands in coordination chemistry, and as potential corrosion inhibitors.[3]

This guide focuses on a prevalent and reliable synthetic route involving the formation and subsequent cyclization of a substituted thiourea precursor, providing a detailed mechanistic explanation and a robust experimental protocol.

Primary Synthesis Pathway: Thiourea Formation and Cyclization

The most common and efficient method for synthesizing 1-substituted-1H-imidazole-2-thiols involves a two-step sequence:

  • Step 1: Synthesis of the Thiourea Intermediate: Reaction of a primary amine with an isothiocyanate to form an N,N'-disubstituted thiourea.

  • Step 2: Acid-Catalyzed Cyclization: Intramolecular condensation of the thiourea derivative to form the imidazole-2-thione ring.

This approach is highly versatile and allows for the introduction of various substituents on the imidazole ring.

Visualizing the Synthesis Workflow

The overall synthetic strategy is outlined in the workflow diagram below.

G cluster_0 Step 1: Thiourea Synthesis cluster_1 Step 2: Cyclization & Thione Formation A Butyl Isothiocyanate C 1-(2,2-dimethoxyethyl)-3-butylthiourea (Thiourea Intermediate) A->C Nucleophilic Addition B Aminoacetaldehyde Dimethyl Acetal B->C D 1-Butyl-1H-imidazole-2-thiol (Final Product) C->D Acid-Catalyzed Intramolecular Cyclization C->D

Caption: Overall workflow for the synthesis of 1-butyl-1H-imidazole-2-thiol.

In-Depth Reaction Mechanism

Understanding the reaction mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The process involves nucleophilic addition followed by an acid-catalyzed cyclization and dehydration.

Step 1: Nucleophilic Addition to form Thiourea

The synthesis begins with the nucleophilic attack of the primary amine group of aminoacetaldehyde dimethyl acetal on the electrophilic carbon atom of butyl isothiocyanate.[4] The lone pair of electrons on the nitrogen atom initiates the bond formation, leading to a zwitterionic intermediate which rapidly undergoes a proton transfer to yield the stable N,N'-disubstituted thiourea.[4] This reaction is typically high-yielding and proceeds under mild conditions.[5]

Step 2: Acid-Catalyzed Intramolecular Cyclization

The key ring-forming step is the intramolecular cyclization of the thiourea intermediate, which is facilitated by an acid catalyst, such as hydrochloric acid or acetic acid.[6] The mechanism proceeds as follows:

  • Protonation of Acetal: The acid protonates one of the methoxy groups of the acetal, converting it into a good leaving group (methanol).

  • Formation of an Oxonium Ion & Imine-Thiol Tautomerization: The departure of methanol generates a resonance-stabilized oxonium ion. Concurrently, the thiourea moiety can exist in equilibrium with its tautomeric thiol form (isothiourea).[7]

  • Nucleophilic Attack: The sulfur atom of the isothiourea tautomer acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion in a 5-exo-trig cyclization.

  • Dehydration and Aromatization: The resulting cyclic intermediate undergoes a series of proton transfers and elimination of a second molecule of methanol and a molecule of water. This dehydration and subsequent tautomerization to the thione form results in the stable, aromatic 1-butyl-1H-imidazole-2-thiol.

Visualizing the Reaction Mechanism

The detailed mechanistic steps for the acid-catalyzed cyclization are depicted below.

G Start Thiourea Intermediate (Acetal Protected) Protonation Protonation of Acetal Oxygen Start->Protonation H+ Leaving_Group_Formation Formation of Good Leaving Group (-OCH3H+) Protonation->Leaving_Group_Formation Oxonium_Ion Oxonium Ion/ Isothiourea Tautomer Leaving_Group_Formation->Oxonium_Ion -CH3OH Cyclization Intramolecular Nucleophilic Attack (5-exo-trig) Oxonium_Ion->Cyclization Cyclized_Intermediate Tetrahedral Intermediate Cyclization->Cyclized_Intermediate Dehydration Elimination of H2O and CH3OH Cyclized_Intermediate->Dehydration H+ Product 1-Butyl-1H-imidazole-2-thiol (Aromatic Thione) Dehydration->Product

Caption: Mechanism of the acid-catalyzed cyclization of the thiourea intermediate.

Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis of 1-butyl-1H-imidazole-2-thiol.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (Example)Moles (Example)
Butyl IsothiocyanateC₅H₉NS115.2111.52 g0.10
Aminoacetaldehyde Dimethyl AcetalC₄H₁₁NO₂105.1410.51 g0.10
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11100 mL-
Hydrochloric Acid, concentrated (37%)HCl36.4620 mL~0.24
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01As needed-
Ethyl Acetate (EtOAc)C₄H₈O₂88.11As needed-
HexanesC₆H₁₄86.18As needed-
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed-
Procedure

Step 1: Synthesis of 1-(2,2-dimethoxyethyl)-3-butylthiourea

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aminoacetaldehyde dimethyl acetal (10.51 g, 0.10 mol) in 50 mL of anhydrous THF.

  • Add butyl isothiocyanate (11.52 g, 0.10 mol) dropwise to the stirred solution at room temperature over 30 minutes. The reaction is mildly exothermic.

  • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude thiourea intermediate as a viscous oil or solid. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to 1-Butyl-1H-imidazole-2-thiol

  • To the flask containing the crude thiourea intermediate, add 50 mL of water and 20 mL of concentrated hydrochloric acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 8-12 hours.

  • After the reflux period, cool the reaction mixture to room temperature in an ice bath.

  • Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate should form.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an ethyl acetate/hexanes mixture or by flash column chromatography on silica gel to yield 1-butyl-1H-imidazole-2-thiol as a solid.

Product Characterization

The final product should be characterized to confirm its identity and purity.

PropertyExpected Value
Molecular Formula C₇H₁₂N₂S
Molecular Weight 156.25 g/mol
Appearance White to off-white solid
Melting Point ~189-190 °C
¹H NMR Signals corresponding to butyl protons (triplet, sextet, sextet, triplet) and imidazole ring protons (two doublets).
¹³C NMR Signals for butyl carbons, imidazole ring carbons, and a characteristic C=S signal around 165-170 ppm.[1]
IR (KBr, cm⁻¹) N-H stretching (~3100-3000), C-H stretching (~2950-2850), C=N and C=C stretching (~1600-1450), C=S stretching (~1200-1050).
Mass Spec (ESI-MS) [M+H]⁺ at m/z 157.079.[8]

Alternative Synthetic Approaches

While the thiourea cyclization method is highly effective, other strategies exist for the synthesis of imidazole-2-thiols.

  • Marckwald Synthesis: This classic method involves the reaction of an α-aminoketone or α-aminoaldehyde with potassium thiocyanate.[9][10] The resulting sulfur-containing intermediate can be cyclized to form the 2-thiol substituted imidazole. This pathway offers a different retrosynthetic disconnection but may require less readily available starting materials.

  • One-Pot Syntheses: Several one-pot procedures have been developed for imidazole derivatives, often using microwave assistance or novel catalysts to improve efficiency and reduce reaction times.[11][12] These methods combine multiple reaction steps into a single operation, minimizing intermediate handling and purification.

Conclusion

The synthesis of 1-butyl-1H-imidazole-2-thiol is most reliably achieved through the two-step process of forming a disubstituted thiourea followed by acid-catalyzed intramolecular cyclization. This method is robust, high-yielding, and allows for considerable structural variation. A thorough understanding of the underlying nucleophilic addition and cyclization mechanisms is paramount for optimizing the synthesis and achieving high purity of the final product. The protocols and data presented in this guide serve as a comprehensive resource for researchers engaged in the synthesis of this and related imidazole-2-thione derivatives.

References

  • Der Pharma Chemica. (2012). A convenient approach for the synthesis of imidazole derivatives using microwaves. [Link]

  • Indian Journal of Chemistry. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. [Link]

  • Abdel-Wahab, B. F., et al. (n.d.). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity.
  • Google Patents. (1965).
  • Nikokar, I., et al. (2013). Synthesis, characterization, and antibacterial activities of some novel N,N'-disubstituted thiourea, 2-Amino thiazole, and imidazole-2-thione derivatives. ResearchGate. [Link]

  • Research Results in Pharmacology. (2025). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. [Link]

  • PubChem. (n.d.). Imidazole-2-thiol, 1-butyl-. [Link]

  • Larionov, E. A., et al. (n.d.). One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation.
  • Zhang, Q-G., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]

  • ACS Publications. (2020). Practical and Efficient Synthesis of 2-Thio-imidazole Derivative—ZY12201: A Potent TGR5 Agonist. [Link]

  • National Center for Biotechnology Information. (n.d.). New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. [Link]

  • ResearchGate. (2025). Reactions of substituted 1H-imidazole-2-thiols with pent-2-en-4-yn-1-ones. [Link]

  • ResearchGate. (n.d.). Butylation of 1-imidazole and methylation of 1-butylimidazole using packed bed reactors (PBRs). [Link]

  • International Journal of Pharmaceutical Research and Applications. (n.d.). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-n-butylimidazole. [Link]

  • Royal Society of Chemistry. (n.d.). 1-Butylimidazole derive ionic liquids: Synthesis, characterization and their evaluations of antibacterial, antifungal and. [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

  • National Center for Biotechnology Information. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. [Link]

  • JYX. (n.d.). Synthesis of N,N'-substituted imidazole-2-thiones from N-substituted imidazoles. [Link]

  • MDPI. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. [Link]

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Sources

Electronic Properties and Molecular Weight of 1-Butyl-1H-imidazole-2-thiol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-butyl-1H-imidazole-2-thiol (also widely recognized by its tautomeric name, 1-butylimidazole-2-thione ) is a highly versatile heterocyclic compound[1]. Characterized by an imidazole core substituted with a lipophilic butyl chain and a reactive sulfur moiety, this molecule serves as a critical building block in coordination chemistry, materials science, and pharmaceutical development[2]. This whitepaper provides a rigorous analysis of its physicochemical profile, frontier molecular orbital (FMO) characteristics, and the causal mechanisms behind its experimental applications, specifically focusing on its role as a stable ligand and a potent corrosion inhibitor.

Physicochemical Profiling & Molecular Weight

Understanding the baseline macroscopic properties of 1-butyl-1H-imidazole-2-thiol is the first step in predicting its behavior in complex chemical systems. The presence of the N -butyl group imparts significant lipophilicity, making the molecule soluble in a range of organic solvents (e.g., dichloromethane, tetrahydrofuran, and ethanol), while the thione/thiol moiety maintains strong hydrogen-bonding capabilities.

Quantitative Data Summary

The following table summarizes the core physicochemical metrics of the compound[1]:

PropertyValue / Description
IUPAC Name 1-butyl-1,3-dihydro-2H-imidazole-2-thione
CAS Registry Number 10583-85-4
Molecular Formula C₇H₁₂N₂S
Molecular Weight 156.25 g/mol
Exact Mass 156.0721 g/mol
Physical State (Standard Conditions) Solid (typically crystalline)[3]
Melting Point 80–81.5 °C[3]

Electronic Properties & Quantum Mechanics

Thione-Thiol Tautomerism

1-Butyl-1H-imidazole-2-thiol exists in a dynamic tautomeric equilibrium between its thiol (-SH) and thione (=S) forms. In the solid state and in polar aprotic or protic solvents, the thione form is thermodynamically dominant [4]. This preference is driven by the resonance stabilization of the imidazole ring, where the delocalization of the nitrogen lone pairs into the ring system and the highly polar C=S bond significantly lowers the overall free energy of the molecule[2].

Frontier Molecular Orbitals (HOMO/LUMO)

The reactivity of 1-butylimidazole-2-thione is governed by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Localization: The HOMO is primarily localized on the exocyclic sulfur atom and the adjacent N1/N3 atoms. This high electron density makes the molecule an exceptional σ -donor and π -donor, capable of coordinating with soft transition metals (e.g., Au, Ag, Cu) and empty d-orbitals of metallic surfaces[5].

  • LUMO Localization: The LUMO is broadly distributed across the unsaturated π -system of the imidazole ring.

  • Energy Gap: Quantum chemical calculations on related imidazole-2-thione systems reveal a HOMO-LUMO energy gap typically ranging from 5.15 eV to 5.40 eV [5]. This relatively wide bandgap indicates high chemical stability under physiological conditions, a desirable trait for pharmaceutical intermediates and stable metal-based drug complexes[5].

Mechanisms of Application: Corrosion Inhibition

The electronic properties directly dictate the compound's efficacy as a corrosion inhibitor. When introduced to acidic environments (e.g., 1 M HCl) containing steel surfaces, the high-energy HOMO allows the sulfur and nitrogen atoms to donate electron pairs into the vacant d-orbitals of iron (Fe)[6]. Concurrently, the N -butyl chain creates a hydrophobic, steric barrier that repels water and corrosive chloride ions. This adsorption is spontaneous ( ΔGads∘​<0 ) and strictly obeys the Langmuir adsorption isotherm , forming a self-assembled protective monolayer[6].

Tautomerism Thione Thione Form (Dominant in Polar Solvents) Thiol Thiol Form (Reactive Intermediate) Thione->Thiol Proton Transfer HOMO HOMO Localized on Sulfur/Nitrogen Thione->HOMO Determines LUMO LUMO Distributed on Imidazole Ring Thione->LUMO Determines

Figure 1: Thione-thiol tautomeric equilibrium and its relationship to frontier molecular orbitals.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks to verify causality and experimental success.

Protocol A: Synthesis of 1-Butyl-1H-imidazole-2-thiol via C2-Lithiation

This methodology utilizes organometallic chemistry to selectively functionalize the C2 position of 1-butylimidazole.

Causality & Rationale: Tetrahydrofuran (THF) is chosen as the solvent because its oxygen lone pairs coordinate to and stabilize the lithium cation. The reaction must be cooled to -78 °C to kinetically favor the deprotonation of the acidic C2 proton while preventing nucleophilic attack by n -butyllithium ( n -BuLi) on the imidazole ring. Elemental sulfur ( S8​ ) acts as the electrophile to trap the resulting carbanion.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL Schlenk flask under an argon atmosphere. Add 1-butylimidazole (10.0 mmol) and 30 mL of anhydrous THF.

  • Cooling & Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n -BuLi (1.1 equivalents, 2.5 M in hexanes) dropwise over 15 minutes. Stir for 1 hour at -78 °C to ensure complete lithiation.

  • Electrophilic Trapping: Add elemental sulfur ( S8​ , 1.2 equivalents based on monomeric S) in one portion. The sulfur will be rapidly consumed by the highly nucleophilic C2-lithiated intermediate.

  • Self-Validation Step (TLC): Remove a 0.1 mL aliquot, quench with water, and run a Thin Layer Chromatography (TLC) plate (Eluent: 5% Methanol in Dichloromethane). The disappearance of the starting material ( Rf​≈0.6 ) and the appearance of a new, highly polar spot ( Rf​≈0.3 ) confirms the formation of the thiolate intermediate.

  • Quenching & Workup: Allow the reaction to warm to room temperature. Quench with 10 mL of saturated aqueous NH4​Cl to protonate the thiolate, forming the final thione. Extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from a mixture of diethyl ether and hexane to yield pure 1-butylimidazole-2-thione (Expected mp: 80–81.5 °C)[3].

Protocol B: Electrochemical Determination of HOMO/LUMO Energies

Cyclic Voltammetry (CV) is utilized to empirically estimate the electronic bandgap of the synthesized compound.

Causality & Rationale: The onset of the oxidation peak ( Eoxonset​ ) corresponds to the energy required to remove an electron from the HOMO, while the reduction onset ( Eredonset​ ) corresponds to adding an electron to the LUMO. Ferrocene is used as an internal standard to self-validate the reference electrode's stability and calibrate the potential to the vacuum scale.

Step-by-Step Procedure:

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous acetonitrile. Reasoning: TBAPF6​ provides ionic conductivity without interfering with the redox window of the analyte.

  • Analyte Addition: Add 1-butyl-1H-imidazole-2-thiol to achieve a 1.0 mM concentration.

  • Cell Assembly: Insert a glassy carbon working electrode (WE), a platinum wire counter electrode (CE), and an Ag/AgCl reference electrode (RE). Purge the solution with N2​ gas for 10 minutes to remove dissolved oxygen, which could cause parasitic reduction peaks.

  • Data Acquisition: Run the cyclic voltammogram from -2.5 V to +2.0 V at a scan rate of 50 mV/s.

  • Self-Validation (Calibration): Add 1.0 mM Ferrocene ( Fc ) to the solution and run a second CV. Set the Fc/Fc+ redox couple to 0 V. If the Fc/Fc+ peak is distorted, the WE must be repolished.

  • Calculation: Extract the onset potentials. Calculate the energies using the empirical formulas:

    • EHOMO​=−e(Eoxonset​+4.80) eV

    • ELUMO​=−e(Eredonset​+4.80) eV

    • Bandgap(ΔE)=ELUMO​−EHOMO​

Workflow Step1 1. Sample Preparation (1 mM in Acetonitrile) Step2 2. Electrolyte Addition (0.1 M TBAPF6) Step1->Step2 Step3 3. Cyclic Voltammetry (Glassy Carbon WE, Ag/AgCl RE) Step2->Step3 Step4 4. Data Extraction (Oxidation/Reduction Onsets) Step3->Step4 Step5 5. Bandgap Validation (E_gap = E_LUMO - E_HOMO) Step4->Step5

Figure 2: Self-validating electrochemical workflow for determining HOMO/LUMO energy levels.

References

  • ECHEMI. "10583-85-4, 3-butyl-1H-imidazole-2-thione Formula - Basic Attributes".
  • Thieme E-Journals. "Synthesis / Full Text: 1-Butylimidazole-2-thione".
  • ACS Publications (Organic Letters). "Novel Synthesis of 1-Aroyl-3-aryl-4-substituted Imidazole-2-thiones".
  • ACS Publications (Inorganic Chemistry). "Structural Characterization of 2-Imidazolones: Comparison with their Heavier Chalcogen Counterparts".
  • ResearchGate. "Inhibiting effects 4,5-Diphenyl-1H-Imidazole-2-Thiol for C38 steel in 1 M HCl : Electrochemical study".
  • D-NB.info. "Au···HX (X=N or C) Intramolecular Interactions in Gold (I)- NHC Carbene Complexes with Potential Anticancer".

Sources

Spectroscopic Characterization of 1-Butyl-2-mercaptoimidazole: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Whitepaper / Application Guide

Executive Summary

1-Butyl-2-mercaptoimidazole (also systematically referred to as 1-butyl-1,3-dihydro-2H-imidazole-2-thione) is a versatile heterocyclic compound. As a higher-alkyl homologue of the antithyroid drug methimazole, it serves as a critical precursor in pharmaceutical synthesis, a potent corrosion inhibitor, and a highly effective bidentate ligand in transition metal coordination chemistry.

Accurate structural characterization of this molecule is complicated by its inherent thione-thiol tautomerism. This whitepaper provides a definitive, multi-modal spectroscopic framework—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible, and Mass Spectrometry (MS)—to unambiguously validate the structure and tautomeric state of 1-butyl-2-mercaptoimidazole.

Mechanistic Context: Thione-Thiol Tautomerism

Before interpreting the spectral data, one must understand the structural dynamics of the molecule. 1-Butyl-2-mercaptoimidazole exists in an equilibrium between the thiol form (possessing an exocyclic -SH group) and the thione form (possessing an exocyclic C=S double bond and an endocyclic N-H proton).

In the solid state and in polar aprotic solvents, the thione form overwhelmingly predominates . This thermodynamic preference is driven by two factors:

  • The high bond dissociation energy of the C=S double bond relative to the C-S single bond.

  • The formation of highly stable intermolecular N-H···S hydrogen-bonded dimers or polymers 1.

Consequently, the spectroscopic signatures detailed below are primarily those of the 1-butyl-1,3-dihydro-2H-imidazole-2-thione tautomer.

Multi-Modal Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for elucidating the tautomeric state and carbon framework of the molecule.

  • Solvent Selection Causality: Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice. While CDCl3 is common for organic molecules, DMSO-d6 acts as a strong hydrogen-bond acceptor. It disrupts the intermolecular N-H···S polymeric chains of the thione, isolating the monomeric species and preventing rapid proton exchange. This allows the critical N-H proton to be observed as a distinct, highly deshielded signal rather than being broadened into the baseline.

  • 1 H NMR Analysis: The defining feature of the thione tautomer is a broad singlet around δ 11.9 ppm, corresponding to the N-H proton. The imidazole ring protons (C4-H and C5-H) appear as two distinct doublets ( δ 6.95 and 6.80 ppm) due to their mutual 3J coupling (~2.5 Hz). The butyl chain exhibits a classic splitting pattern: a triplet for the N-CH 2​ ( δ 3.95 ppm), a pentet and sextet for the internal methylenes, and a terminal methyl triplet ( δ 0.88 ppm).

  • 13 C NMR Analysis: The C=S carbon is highly deshielded, appearing characteristically downfield at ~161.5 ppm, unambiguously confirming the thione structural assignment over a standard thiol (which would typically appear <140 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides rapid, non-destructive validation of functional groups. For this molecule, Attenuated Total Reflectance (ATR) is preferred over traditional KBr pelleting. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch that can obscure the critical N-H stretching region of the imidazole ring.

  • Key Vibrational Modes: The ATR-FTIR spectrum exhibits a distinct N-H stretching band at 3092 cm −1 , confirming the endocyclic protonation of the thione form 2. Aliphatic C-H stretches from the butyl group appear at 2954 cm −1 , while the C=C/C=N ring breathing modes appear at 1571 cm −1 2. The C=S stretch is typically observed as a strong, sharp band in the fingerprint region around 1210 cm −1 .

UV-Visible and Mass Spectrometry
  • UV-Vis: The highly conjugated thione system exhibits a strong π→π∗ electronic transition with a λmax​ centered around 255 nm in methanolic solution.

  • HRMS: High-Resolution Mass Spectrometry (ESI+) yields a pseudo-molecular ion [M+H]+ at m/z 157.0799, confirming the exact mass of the C 7​ H 12​ N 2​ S formula.

Quantitative Data Summary

The following table consolidates the expected spectroscopic values for high-purity 1-butyl-2-mercaptoimidazole.

Analytical ModalityParameter / AssignmentObserved Value / ShiftRemarks
1 H NMR (400 MHz) N-H (endocyclic) δ ~11.90 ppm (br s, 1H)Confirms thione tautomer
C4-H / C5-H δ 6.95 / 6.80 ppm (d, 1H each)Imidazole ring protons
N-CH 2​ (Butyl α ) δ 3.95 ppm (t, 2H)Deshielded by nitrogen
CH 3​ (Butyl δ ) δ 0.88 ppm (t, 3H)Terminal methyl
13 C NMR (100 MHz) C=S (C2) δ ~161.5 ppmCharacteristic thione carbon
N-CH 2​ (Butyl α ) δ ~45.3 ppmAliphatic chain
FTIR (ATR) N-H Stretch3092 cm −1 Sharp, distinct from broad O-H
C-H Stretch (Aliphatic)2954 cm −1 Butyl group signature
C=C / C=N Stretch1571 cm −1 Ring vibration
HRMS (ESI+) [M+H]+ m/z 157.0799Calculated for C 7​ H 13​ N 2​ S +

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.

Protocol A: NMR Sample Preparation and Acquisition
  • Drying: Dry 20 mg of 1-butyl-2-mercaptoimidazole under high vacuum (0.1 mbar) at 40 °C for 2 hours to remove trace moisture that could interfere with the N-H signal.

  • Dissolution: Dissolve 15 mg of the dried sample in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Validation Check: Ensure the solution is completely clear. Particulates cause localized magnetic field inhomogeneities, degrading resolution. Filter through a 0.22 µm PTFE syringe filter if necessary.

  • Acquisition Parameters: Run the 1 H NMR at 298 K. Crucial Step: Set the relaxation delay (D1) to at least 2.0 seconds. The N-H proton often has a longer T1​ relaxation time; a short D1 will result in inaccurate integration, skewing the quantitative assessment of the tautomeric purity.

Protocol B: ATR-FTIR Acquisition
  • Background Validation: Prior to sample analysis, clean the diamond ATR crystal with isopropanol and allow it to evaporate. Run a background scan (32 scans, 4 cm −1 resolution) to ensure a flat baseline and the absence of residual contamination.

  • Sample Application: Place ~2-3 mg of the solid compound directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality: Insufficient pressure leads to weak signal intensity and poor signal-to-noise ratios, particularly in the high-frequency N-H stretching region.

  • Acquisition: Collect the spectrum using 32 scans from 4000 to 400 cm −1 .

Analytical Workflow Diagram

The following diagram maps the logical flow of the characterization process, ensuring all modalities converge to validate the final structure.

G cluster_0 Spectroscopic Modalities Start 1-Butyl-2-mercaptoimidazole Sample Preparation NMR NMR Spectroscopy (1H & 13C in DMSO-d6) Start->NMR FTIR FTIR Spectroscopy (ATR Mode, Solid State) Start->FTIR UVVis UV-Vis Spectroscopy (Methanol Solution) Start->UVVis MS Mass Spectrometry (ESI-HRMS) Start->MS DataInt Data Integration & Tautomeric Analysis NMR->DataInt FTIR->DataInt UVVis->DataInt MS->DataInt Result Structural Validation (Thione Form Confirmed) DataInt->Result

Fig 1: Multi-modal spectroscopic workflow for validating 1-butyl-2-mercaptoimidazole structure.

References

  • Palladium(II) Chloride Complexes of N,N′-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki–Miyaura and Sonogashira Coupling Reactions Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Scalable Process of Methimazole Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

The Molecular Armor: Mechanism of Action of 1-Butyl-1H-imidazole-2-thiol as a High-Performance Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Materials Scientists, Process Chemists, and R&D Professionals

Executive Summary

In aggressive acidic environments—such as industrial descaling, oil well acidizing, and pharmaceutical process chemistry—metallic degradation is a critical failure point. Organic corrosion inhibitors containing heteroatoms (N, S, O) and π -electron systems are the gold standard for mitigating this degradation[1]. Among these, 1-butyl-1H-imidazole-2-thiol (also known as 1-butyl-2-mercaptoimidazole) represents a highly optimized molecular architecture. As an application scientist, I have observed that the true efficacy of an inhibitor is not merely a function of its isolated functional groups, but rather how its spatial orientation, tautomeric equilibrium, and electronic structure dynamically interact with the metal-solution interface[2].

This whitepaper dissects the physicochemical mechanisms, thermodynamic adsorption profiles, and self-validating experimental protocols required to understand and leverage 1-butyl-1H-imidazole-2-thiol as a high-performance corrosion inhibitor.

Molecular Architecture & Tautomeric Dynamics

The superior inhibition efficiency of 1-butyl-1H-imidazole-2-thiol stems from a synergistic structural triad:

  • The Imidazole Ring: Provides a planar, aromatic π -system and a pyridine-like sp2 nitrogen that acts as a potent electron donor to the empty d-orbitals of transition metals[3].

  • The Thiol/Thione Moiety: In solution, this compound exists in a dynamic tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. Density Functional Theory (DFT) calculations on analogous mercaptoimidazoles reveal that the thione tautomer possesses a higher Highest Occupied Molecular Orbital (HOMO) energy (-5.30 eV) compared to the thiol form, making it the kinetically favored electron donor[3].

  • The N-Butyl Tail: While the imidazole-thione head anchors to the metal, the aliphatic butyl chain projects outward into the solution. This creates a dense, hydrophobic barrier that sterically repels solvated corrosive ions ( H3​O+ , Cl− ) and displaces pre-adsorbed water molecules[2][4].

AdsorptionMechanism Thiol 1-Butyl-1H-imidazole-2-thiol (Thiol Form) Thione 1-Butyl-1H-imidazole-2-thione (Thione Form) Thiol->Thione Tautomerization Thiolate Thiolate Anion (-S⁻) Thiol->Thiolate Deprotonation (Acidic Media) Physisorption Physisorption (Electrostatic Interaction) Thione->Physisorption Protonated species attract to charged Fe Chemisorption Chemisorption (Coordinate Covalent Bond) Thione->Chemisorption S and N lone pairs donate to Fe Thiolate->Chemisorption Strong Fe-S bond FeSurface Fe (100) Metal Surface (Empty d-orbitals) Hydrophobic Hydrophobic Barrier (Butyl Tail Repulsion) FeSurface->Hydrophobic Monolayer Formation Physisorption->FeSurface Chemisorption->FeSurface

Fig 1: Mechanistic pathway of 1-butyl-1H-imidazole-2-thiol tautomerism and adsorption onto the Fe(100) surface.

Adsorption Kinetics & Thermodynamic Mechanisms

The adsorption of 1-butyl-1H-imidazole-2-thiol onto the Fe(100) surface—which exhibits the highest surface energy (2.43 J m⁻²) and lowest work function (3.95 eV) among iron facets—is a highly spontaneous process[5]. Bader charge analysis demonstrates a significant electron transfer (~0.88 electrons) from the metal surface to the inhibitor's carbon and sulfur atoms, solidifying the bond[5].

The adsorption strictly follows the Langmuir Adsorption Isotherm , indicating the formation of a uniform, single-molecule thick protective monolayer[1][2]. The mechanism is a mixed-type interaction:

  • Physisorption: Initial electrostatic attraction occurs between the protonated inhibitor molecules (prevalent in acidic media) and the negatively charged, chloride-covered metal surface[2].

  • Chemisorption: Subsequent displacement of water molecules allows the sulfur and nitrogen lone pairs to form strong coordinate covalent bonds with the iron d-orbitals. The overall standard free energy of adsorption ( ΔGads∘​ ) typically falls between -26 and -35 kJ/mol, confirming this dual physical-chemical interaction[1][2].

Self-Validating Experimental Protocol

To accurately quantify the inhibition efficiency ( η ) of 1-butyl-1H-imidazole-2-thiol, empirical workflows must eliminate artifactual data. As an application scientist, I mandate the following self-validating protocol to ensure rigorous reproducibility and mechanistic clarity.

Step 1: Substrate Preparation & Standardization

  • Action: Mechanically abrade the steel working electrode using SiC paper up to 1200 grit, followed by ultrasonic cleaning in ethanol and acetone.

  • Causality: Surface heterogeneity profoundly skews adsorption kinetics. A standardized, mirror-like finish ensures a reproducible active surface area, allowing the Langmuir isotherm calculations to be based on true geometric area.

Step 2: Open Circuit Potential (OCP) Stabilization

  • Action: Immerse the electrode in the test solution (e.g., 1M HCl) containing the inhibitor. Monitor the OCP for a minimum of 30 minutes until the potential drift is <2 mV/min .

  • Causality: Initiating polarization before thermodynamic equilibrium leads to severe hysteresis. Achieving a steady-state OCP guarantees that the inhibitor adsorption-desorption kinetics have reached equilibrium.

Step 3: Electrochemical Impedance Spectroscopy (EIS)

  • Action: Apply a 10 mV peak-to-peak AC signal over a frequency range of 100 kHz to 10 mHz at the stabilized OCP.

  • Causality: EIS is non-destructive. A small 10 mV amplitude maintains the pseudo-linearity of the system. This step separates the charge transfer resistance ( Rct​ ) from the uncompensated solution resistance ( Rs​ ). Data validity is internally checked using Kramers-Kronig (K-K) transforms.

Step 4: Potentiodynamic Polarization (Tafel Analysis)

  • Action: Sweep the potential from -250 mV to +250 mV vs. OCP at a strict scan rate of 1 mV/s.

  • Causality: Conducted last because it is destructive to the monolayer. A slow scan rate is critical to prevent capacitive current distortion, allowing for accurate Tafel extrapolation to determine the true corrosion current density ( icorr​ ).

Workflow Prep 1. Substrate Prep (Abrasion & Degreasing) Immersion 2. Immersion in 1M HCl + Inhibitor (10⁻⁵ to 10⁻² M) Prep->Immersion OCP 3. OCP Stabilization (30 mins) Immersion->OCP EIS 4. EIS Measurement (100 kHz to 10 mHz) OCP->EIS Tafel 5. Potentiodynamic Polarization (±250 mV) EIS->Tafel Analysis 6. Data Fitting & Langmuir Isotherm Tafel->Analysis

Fig 2: Standardized, self-validating electrochemical workflow for corrosion inhibitor evaluation.

Quantitative Efficacy Data

Electrochemical testing reveals that 1-butyl-1H-imidazole-2-thiol acts as a mixed-type inhibitor . It simultaneously retards the anodic metal dissolution ( Fe→Fe2++2e− ) and the cathodic hydrogen evolution ( 2H++2e−→H2​ ) without altering their fundamental reaction mechanisms, primarily through geometric blocking of active sites[1][4].

The table below summarizes representative quantitative data demonstrating the concentration-dependent efficacy of 1-butyl-substituted imidazole derivatives on mild steel in 1M HCl at 298 K[1][4].

Inhibitor Concentration (mM) Ecorr​ (mV vs SCE) icorr​ ( μA/cm2 ) Rct​ ( Ω⋅cm2 )Inhibition Efficiency ( η %)
Blank (1M HCl) -47558015--
0.1 -4681456075.0
0.5 -4656912588.1
1.0 -4603525094.0
5.0 -4551275097.9

Data Interpretation: As concentration increases, the charge transfer resistance ( Rct​ ) rises exponentially while the corrosion current ( icorr​ ) drops. The minor shift in Ecorr​ (< 85 mV) confirms its classification as a mixed-type inhibitor rather than a purely anodic or cathodic one.

Conclusion

1-butyl-1H-imidazole-2-thiol exemplifies rational inhibitor design. By coupling the high-affinity chemisorption of the imidazole-thione headgroup with the hydrophobic shielding of the butyl tail, it provides near-quantitative protection of steel in highly aggressive environments. For researchers and process chemists, understanding the tautomeric dynamics and adhering to strict electrochemical validation protocols are paramount to successfully deploying this molecule in industrial applications.

Sources

Thermodynamic Properties of 1-Butyl-imidazole-2-thiol and its Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of 1-butyl-imidazole-2-thiol and its derivatives, compounds of significant interest in medicinal chemistry and drug development.[1][2] The guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed exploration of the experimental and computational methodologies used to determine key thermodynamic parameters. A thorough understanding of properties such as enthalpy of formation, heat capacity, and vapor pressure is critical for process development, safety assessment, and formulation of new therapeutic agents. This document synthesizes established experimental protocols with theoretical insights, providing a robust framework for the thermochemical characterization of this important class of nitrogen-sulfur heterocyclic compounds.[1][2][3]

Introduction: The Significance of Imidazole-2-thiol Derivatives in Drug Development

Imidazole-2-thiol, also known as imidazole-2(3H)-thione, and its N-substituted derivatives represent a privileged scaffold in medicinal chemistry. These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The 1-butyl substituent, in particular, can modulate the lipophilicity and, consequently, the pharmacokinetic profile of the molecule.

The thermodynamic properties of these molecules are fundamental to their practical application in drug development. Key parameters include:

  • Enthalpy of Formation (ΔfH°) : This value provides insight into the energetic stability of the molecule. It is a critical parameter for reaction calorimetry and process safety calculations.

  • Heat Capacity (Cp) : Knowledge of the heat capacity is essential for designing and controlling thermal processes, such as crystallization, drying, and formulation.

  • Vapor Pressure (Pvap) : The volatility of a compound, as described by its vapor pressure, is crucial for understanding its physical stability, potential for sublimation, and for the design of purification processes like distillation.

This guide will delve into the established methodologies for determining these vital thermodynamic properties for 1-butyl-imidazole-2-thiol and its derivatives.

Experimental Determination of Thermodynamic Properties

The experimental characterization of the thermodynamic properties of 1-butyl-imidazole-2-thiol and its derivatives relies on a suite of calorimetric and analytical techniques.

Combustion Calorimetry: Determining the Enthalpy of Formation

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation of organic compounds. For sulfur-containing compounds like imidazole-2-thiol derivatives, specialized techniques are required to ensure complete and well-defined combustion products.

Causality Behind Experimental Choices:

The presence of both nitrogen and sulfur in the molecule necessitates the use of a rotating-bomb calorimeter. This is to ensure that the sulfuric and nitric acids formed during combustion are dissolved in a defined amount of water, leading to a well-defined final state and accurate energy correction.

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed pellet of the 1-butyl-imidazole-2-thiol sample is placed in a silica crucible. A known mass of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

  • Bomb Preparation: A specific volume of distilled water (typically 1 cm³) is added to the bomb to dissolve the acidic combustion products. The bomb is then sealed and purged with oxygen before being filled to a pressure of approximately 3 MPa.

  • Calorimetric Measurement: The bomb is placed in the calorimeter, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium. The sample is then ignited, and the temperature change of the water is recorded with high precision.

  • Rotation: Immediately after ignition, the bomb is rotated to ensure complete dissolution of the gaseous combustion products (SO₂ and NOx) into the bomb solution.

  • Data Analysis: The energy equivalent of the calorimeter is determined by combusting a standard substance (e.g., benzoic acid). The standard specific energy of combustion of the sample is then calculated from the corrected temperature rise.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation in the condensed state is derived from the standard enthalpy of combustion using Hess's law, taking into account the standard enthalpies of formation of the combustion products (CO₂, H₂O, and aqueous H₂SO₄ and HNO₃).

Diagram: Experimental Workflow for Rotating-Bomb Combustion Calorimetry

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Sample 1. Weigh Sample BombPrep 2. Prepare Bomb (add water, purge, fill with O2) Sample->BombPrep Calorimeter 3. Place Bomb in Calorimeter BombPrep->Calorimeter Ignition 4. Ignite Sample Calorimeter->Ignition Rotation 5. Rotate Bomb Ignition->Rotation Temp 6. Record Temperature Change Rotation->Temp CalcComb 8. Calculate Energy of Combustion Temp->CalcComb Calibration 7. Calibrate with Standard Calibration->CalcComb CalcForm 9. Calculate Enthalpy of Formation CalcComb->CalcForm

Caption: Workflow for determining the enthalpy of formation using rotating-bomb calorimetry.

Differential Scanning Calorimetry (DSC): Measuring Heat Capacity and Phase Transitions

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure the heat capacity of a substance as a function of temperature, as well as the temperatures and enthalpies of phase transitions (e.g., melting and solid-solid transitions).[6][7][8]

Causality Behind Experimental Choices:

DSC provides a direct measurement of the heat flow to or from a sample as it is subjected to a controlled temperature program. This allows for the precise determination of the heat required to raise the temperature of the sample, which is its heat capacity. For crystalline solids, DSC can also identify and quantify the energy associated with changes in the crystal lattice.

Experimental Protocol: Heat Capacity Measurement by DSC

  • Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of 1-butyl-imidazole-2-thiol is hermetically sealed in an aluminum pan.

  • Measurement Runs: A three-step procedure is typically employed:

    • Blank Run: An empty sample pan and an empty reference pan are run through the desired temperature program to establish the baseline heat flow.

    • Standard Run: A sapphire standard with a known heat capacity is run under the same conditions.

    • Sample Run: The sample is run under the identical temperature program.

  • Data Analysis: The heat capacity of the sample is calculated by comparing the heat flow signals from the sample, blank, and sapphire standard runs at each temperature.

Data Presentation: Thermodynamic Properties of Related Imidazole Derivatives

CompoundMelting Point (°C)Enthalpy of Fusion (kJ/mol)Heat Capacity (Cp)
Imidazole89-9112.6Data not readily available
2-Methylimidazole145-14715.8Data not readily available
1-Butylimidazole-70Data not readily availableData not readily available

Note: This table is illustrative and highlights the need for experimental determination for the target compound.

Thermogravimetric Analysis (TGA): Estimating Vapor Pressure

Thermogravimetric Analysis (TGA) can be a valuable tool for estimating the vapor pressure of low-volatility compounds like 1-butyl-imidazole-2-thiol.[9] The method relies on measuring the rate of mass loss of a sample as a function of temperature under controlled conditions.

Causality Behind Experimental Choices:

The rate of evaporation of a substance in a vacuum or an inert atmosphere is related to its vapor pressure through the Langmuir equation. By measuring the mass loss rate at different temperatures, the vapor pressure can be estimated, and the enthalpy of vaporization can be determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[10]

Experimental Protocol: Vapor Pressure Estimation by TGA

  • Instrument Setup: A TGA instrument is used, often coupled with a controlled atmosphere (e.g., nitrogen) or vacuum.

  • Sample Preparation: A small amount of the 1-butyl-imidazole-2-thiol is placed in the TGA pan.

  • Isothermal Measurements: The sample is heated to a series of constant temperatures, and the rate of mass loss is measured at each temperature.

  • Data Analysis: The vapor pressure at each temperature is calculated from the mass loss rate using the Langmuir equation. The enthalpy of vaporization is then determined from the slope of a plot of ln(P) versus 1/T.

Diagram: Relationship between TGA Data and Vapor Pressure

G TGA TGA Measurement (Mass Loss vs. Temperature) Langmuir Langmuir Equation (Rate of Evaporation ∝ Vapor Pressure) TGA->Langmuir VaporPressure Vapor Pressure Data (P vs. T) Langmuir->VaporPressure Clausius Clausius-Clapeyron Equation (d(lnP)/d(1/T) = -ΔHvap/R) VaporPressure->Clausius Enthalpy Enthalpy of Vaporization (ΔHvap) Clausius->Enthalpy

Caption: Logical flow from TGA measurements to the determination of the enthalpy of vaporization.

Computational Thermodynamics: A Predictive Approach

In the absence of experimental data, computational methods provide a powerful tool for predicting the thermodynamic properties of molecules. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to estimate enthalpies of formation and other properties.

Causality Behind Methodological Choices:

Computational models calculate the electronic structure and energy of a molecule. By using appropriate theoretical models and basis sets, it is possible to compute the total energy of the molecule. This energy can then be used in isodesmic or homodesmotic reactions to calculate the enthalpy of formation with reasonable accuracy. These reaction schemes are designed to cancel out systematic errors in the calculations.

Methodology: Calculation of Enthalpy of Formation using DFT

  • Geometry Optimization: The three-dimensional structure of 1-butyl-imidazole-2-thiol is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Isodesmic Reaction Design: A balanced chemical reaction is designed where the types of chemical bonds are conserved on both the reactant and product sides. This helps in error cancellation. For example: 1-butyl-imidazole-2-thiol + propane + imidazole + methanethiol → 1-butyl-imidazole + ethane + imidazole-2-thiol + butane

  • Energy Calculations: The total electronic energies of all species in the isodesmic reaction are calculated at the same level of theory.

  • Enthalpy of Reaction Calculation: The enthalpy of the isodesmic reaction is calculated from the computed total energies and thermal corrections.

  • Enthalpy of Formation Calculation: The enthalpy of formation of 1-butyl-imidazole-2-thiol is then derived from the calculated enthalpy of reaction and the known experimental enthalpies of formation of the other species in the reaction.

Conclusion and Future Outlook

A comprehensive understanding of the thermodynamic properties of 1-butyl-imidazole-2-thiol and its derivatives is paramount for their successful development as pharmaceutical agents. This guide has outlined the key experimental and computational methodologies for determining their enthalpy of formation, heat capacity, and vapor pressure. While specific experimental data for the title compound remains to be published, the protocols and theoretical frameworks presented here provide a clear roadmap for researchers to obtain this critical information.

Future work should focus on the systematic experimental determination of these properties for a range of N-alkyl imidazole-2-thiol derivatives to establish structure-property relationships. Such data will be invaluable for the rational design and process development of new and improved therapeutic agents based on this versatile heterocyclic scaffold.

References

  • Dhawas, A. A., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B, 53B(3), 324-331.
  • Ferreira, A. R., et al. (2014). Thermophysical Study of 1-Butyl-2-methylpyridinium bis(trifluoromethylsulfonyl)imide and 1-Butyl-4-methylpyridinium bis(trifluoromethylsulfonyl)imide.
  • A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles. (2020). International Journal of Pharmaceutical Sciences and Research, 11(9), 4274-4286.
  • PubChem. (n.d.). 1-Butylimidazole. Retrieved from [Link]

  • Li, Y., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules, 27(4), 1305.
  • Anderson, J. L., et al. (2006). Structure and Properties of High Stability Geminal Dicationic Ionic Liquids. The Journal of Physical Chemistry B, 110(33), 16474–16484.
  • Ribeiro da Silva, M. A. V., et al. (2012). Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole. The Journal of Chemical Thermodynamics, 54, 137-146.
  • Yogeswari, D., et al. (2016). Thermal Characteristics of 1-Butyl-3-Methylimimidazolium Based Oxidant Ionic Liquids. Journal of Chemical Engineering & Process Technology, 7(5), 1000311.
  • Cheméo. (n.d.). 1-Butylimidazole. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-butylimidazole. Retrieved from [Link]

  • Aragoni, M. C., et al. (2002). Reactions of imidazole-2-thiones with molecular iodine and the structures of two crystalline modifications of the 1:1 1,3-dimethylimidazole-2-thione-diiodine charge-transfer complex (C5H8I2N2S). Journal of the American Chemical Society, 124(24), 7099–7108.
  • Bara, J. E., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. Molecules, 27(3), 1033.
  • Special Issue: Sulfur-Nitrogen Heterocycles. (2019). Molecules, 24(19), 3465.
  • Golcienė, B., et al. (2023). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. RSC Medicinal Chemistry, 14(1), 127-142.
  • Price, D. M. (2018). Vapor pressure determination by thermogravimetry. In Handbook of Thermal Analysis and Calorimetry (Vol. 6, pp. 285-307). Elsevier.
  • Ibrahim, S. M., et al. (2023). New imidazole-2-ones and their 2-thione analogues as anticancer agents and CAIX inhibitors: Synthesis, in silico ADME and molecular modeling studies. Bioorganic Chemistry, 140, 106872.
  • ResearchGate. (n.d.). DSC curves of the EP blends with different ratio of IM, 2MI, IM-TT and 2MI-TT. Retrieved from [Link]

  • Active Thermochemical Tables. (n.d.). 1-Butanol Enthalpy of Formation. Retrieved from [Link]

  • Special Issue: Sulfur-Nitrogen Heterocycles. (2019). Molecules, 24(19), 3465.
  • Schlemper, C., et al. (2019). Novel Ga-S-Compounds as Potential Single-Source MOCVD Precursors. ChemRxiv.
  • A convenient approach for the synthesis of imidazole derivatives using microwaves. (2012). Der Pharma Chemica, 4(3), 943-952.
  • Ribeiro da Silva, M. A. V., et al. (2023). Thermochemical Characterization of Sulfur-Containing Furan Derivatives: Experimental and Theoretical Study. Thermo, 3(2), 220-231.
  • Thermodynamics and Computational Study of the Molecular Interactions of Imidazolium and Pyrrolidinium Based Ionic Liquids in Water. (2023). ChemistrySelect, 8(2), e202203977.
  • Shanghai Holdenchem Co.,Ltd. (n.d.). 1-butylimidazole. Retrieved from [Link]

  • Cheméo. (n.d.). 1-Butanethiol. Retrieved from [Link]

  • Boumoud, B., et al. (2012). Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole. Oriental Journal of Chemistry, 28(1), 417-421.
  • Recent Studies of Nitrogen and Sulfur Containing Heterocyclic Analogues as Novel Antidiabetic Agents: A Review. (2024). Helvetica Chimica Acta, 107(2), e202300188.
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  • Scott, J. E., & Henderson, G. (1968). A new route to the imidazole-2-thiones from 2-thiohydantoins. Implications in the study of ergothioneine. The Biochemical journal, 109(2), 209–215.
  • Ribeiro da Silva, M. A. V., et al. (2012). Experimental and theoretical thermochemical studies of imidazole, imidazole-2-carboxaldehyde and 2-aminobenzimidazole. The Journal of Chemical Thermodynamics, 54, 137-146.
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Methodological & Application

Application Note: Imidazole-2-thiol, 1-butyl- as a Versatile Ligand in Transition Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Butyl-1H-imidazole-2-thiol (frequently referred to by its tautomeric name, 1-butyl-1,3-dihydro-2H-imidazole-2-thione) is a highly versatile N-heterocyclic ligand. While structurally capable of tautomerism between the thiol (-SH) and thione (=S) forms, it predominantly exists as the thione in both solid-state and solution. This structural preference makes it an exceptional neutral sulfur-donor ligand (a "soft" base) specifically suited for stabilizing "soft" transition metals in low oxidation states, particularly Palladium(II) and Gold(I). This application note details the mechanistic rationale, synthesis protocols, and validation markers for utilizing this ligand in advanced catalytic and biomedical research.

Mechanistic Rationale: Coordination Dynamics & Ligand Design

When designing transition metal complexes, the choice of the peripheral substituent on the imidazole ring profoundly impacts the complex's physical properties and reactivity. The selection of the 1-butyl derivative over the ubiquitous methimazole (the 1-methyl derivative) is driven by three causal factors:

  • Tunable Lipophilicity: The N-butyl chain significantly enhances the solubility of the resulting metal complexes in moderately polar and non-polar organic solvents (e.g., dichloromethane, chloroform, toluene). This is critical for homogeneous catalysis, where reactant solubility directly dictates reaction kinetics and turnover frequencies.

  • Steric Shielding: The flexible butyl chain provides a degree of steric bulk that influences the stereochemistry of the resulting complex. For instance, in square planar Pd(II) complexes, the steric demand of the butyl groups thermodynamically favors the trans configuration, preventing unwanted ligand aggregation without completely blocking substrate access to the metal center[1].

  • Electronic Properties: The exocyclic sulfur atom acts as a strong σ -donor and a moderate π -acceptor. Upon coordination, the C=S bond lengthens, and electron density is transferred to the metal center. This electron-rich environment stabilizes reactive intermediates during catalytic cycles, preventing the premature degradation of the catalyst into inactive metal nanoparticles (e.g., "Palladium black") [1].

Workflow Visualization

G LIGAND 1-Butyl-1H-imidazole-2-thiol (Thione Tautomer) PD_PRE Reaction: PdCl2 Solvent: MeOH, Reflux LIGAND->PD_PRE 2 equiv. AU_PRE Reaction: Au(SMe2)Cl Solvent: DCM, RT LIGAND->AU_PRE 2 equiv. PD_COMPLEX [Pd(L)2Cl2] Complex (Square Planar) PD_PRE->PD_COMPLEX AU_COMPLEX [Au(L)2]+ Cl- Complex (Linear) AU_PRE->AU_COMPLEX APP_PD Cross-Coupling Catalysis (Suzuki/Sonogashira) PD_COMPLEX->APP_PD Catalytic Activity APP_AU Biomedical Applications (Anticancer/Antibacterial) AU_COMPLEX->APP_AU Biological Activity

Divergent synthesis and application workflow for 1-butyl-1H-imidazole-2-thiol metal complexes.

Experimental Protocols

Protocol A: Synthesis of trans-Dichlorobis(1-butyl-1H-imidazole-2-thione)palladium(II)

This protocol yields a highly active precatalyst for Suzuki-Miyaura and Sonogashira cross-coupling reactions [1].

Materials:

  • Palladium(II) chloride (PdCl 2​ )

  • 1-Butyl-1H-imidazole-2-thiol (Ligand, L)

  • Anhydrous Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation: Suspend PdCl 2​ (1.0 mmol) in 20 mL of anhydrous MeOH in a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Ligand Addition: Add 1-butyl-1H-imidazole-2-thiol (2.1 mmol, slight stoichiometric excess) directly to the suspension.

  • Reflux & Complexation: Heat the mixture to reflux (approx. 65 °C) under a nitrogen atmosphere for 2–4 hours.

    • Causality: PdCl 2​ is naturally polymeric and insoluble in MeOH. The strongly coordinating thione ligand cleaves the polymeric chloride bridges, driving the formation of the soluble, monomeric Pd(II) complex.

  • Isolation: Cool the reaction mixture to room temperature. The complex typically precipitates spontaneously as a yellow-orange microcrystalline solid.

  • Purification: Isolate the precipitate via vacuum filtration, wash sequentially with cold MeOH (2 × 5 mL) and diethyl ether (10 mL) to remove unreacted ligand, and dry under high vacuum.

  • Self-Validation Check:

    • Visual Indicator: Transition from a dark brown, opaque suspension to a clear yellow/orange solution, followed by the precipitation of a bright solid.

    • Spectroscopic Indicator: In 13 C NMR, the C=S resonance of the free ligand (typically ~161 ppm) must shift upfield to ~153 ppm, confirming direct sulfur coordination to the Pd(II) center.

Protocol B: Synthesis of Bis(1-butyl-1H-imidazole-2-thione)gold(I) Chloride

Gold(I) complexes featuring imidazole-2-thiones are extensively studied for their unique aurophilic interactions and potent antibacterial/anticancer properties [2].

Materials:

  • Chloro(dimethyl sulfide)gold(I) [Au(SMe 2​ )Cl]

  • 1-Butyl-1H-imidazole-2-thiol (Ligand, L)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve Au(SMe 2​ )Cl (1.0 mmol) in 15 mL of anhydrous DCM in a foil-wrapped flask.

    • Causality: Foil wrapping is mandatory to prevent the photolytic degradation of the light-sensitive Au(I) precursor into elemental gold.

  • Ligand Addition: Dissolve 1-butyl-1H-imidazole-2-thiol (2.0 mmol) in 5 mL of DCM and add it dropwise to the gold precursor solution at room temperature.

  • Stirring & Displacement: Stir the mixture at room temperature for 1 hour.

    • Causality: The soft Au(I) center exhibits a high thermodynamic affinity for the soft sulfur donor of the thione, rapidly and irreversibly displacing the labile, volatile dimethyl sulfide (SMe 2​ ) ligand.

  • Concentration & Precipitation: Concentrate the solution to approximately 5 mL under reduced pressure. Add hexane (15 mL) dropwise to induce the precipitation of the complex as a white or pale-yellow solid.

  • Isolation: Filter the solid, wash with cold hexane, and dry under vacuum in the dark.

  • Self-Validation Check:

    • Spectroscopic Indicator: The 1 H NMR spectrum must show the complete disappearance of the SMe 2​ singlet at ~2.1 ppm.

    • Mass Spectrometry: ESI-MS (positive mode) should display a dominant peak corresponding to the intact [Au(L) 2​ ] + cation.

Data Presentation

Table 1: Spectroscopic and Structural Markers of Coordination

Compound / Complex 13 C NMR (C=S shift, ppm) 1 H NMR (N-H shift, ppm)Typical GeometryM-S Bond Length (Å)
Free Ligand (1-Butyl-1H-imidazole-2-thiol)~161.5~12.0 (broad)N/AN/A
[Pd(L) 2​ Cl 2​ ] ~153.2~12.8 (downfield)Square Planar (trans)~2.32 - 2.35
[Au(L) 2​ ] + Cl ~150.8~12.5 (downfield)Linear~2.28 - 2.30

Note: The observed downfield shifts in the N-H proton upon coordination are caused by the withdrawal of electron density through the sulfur atom toward the metal center, which increases the acidity (deshielding) of the N-H proton.

Table 2: Comparative Applications of Synthesized Complexes

Metal ComplexPrimary Application DomainSpecific Use CaseKey Advantage of Butyl Ligand
Pd(II) Thione Homogeneous CatalysisSuzuki-Miyaura & Sonogashira Cross-CouplingHigh solubility in organic solvents; prevents Pd black precipitation[1].
Au(I) Thione Medicinal ChemistryAntimicrobial & Antineoplastic AgentsEnhanced lipophilicity improves cellular uptake and membrane permeability [2].

References

  • Jia, W.-G., Gao, L.-L., Wang, Z.-B., Sun, L.-Y., & Han, Y.-F. (2017). Palladium(II) Chloride Complexes of N,N′-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki–Miyaura and Sonogashira Coupling Reactions. Inorganic Chemistry, 56(18), 11075–11084. URL:[Link]

  • Mageed, A. H., Tahir, M. A., Al-Ameed, K., & Baker, M. V. (2025). Synthetic and structural investigation of new Au(I) complexes featuring bidentate imidazole-2-thione ligands. Dalton Transactions, 54(17), 6822-6839. URL:[Link]

Application Note: Superconformal Copper Electrodeposition Using 1-Butyl-1H-imidazole-2-thiol as an Advanced Leveler

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Electrochemists, and Advanced Packaging Researchers Application: High-Aspect-Ratio (HAR) Trench and Via Filling, Damascene Processes, and Semiconductor Wafer Electroplating.

Introduction & Mechanistic Rationale

In the fabrication of advanced semiconductor interconnects, the electrodeposition of copper (Cu) requires highly calibrated organic additive packages to achieve "bottom-up" or superconformal filling of sub-micrometer trenches[1]. A standard additive package consists of a suppressor (e.g., polyethylene glycol, PEG), an accelerator (e.g., bis(3-sulfopropyl) disulfide, SPS), and a leveler.

Recent advancements have identified mercaptoimidazoles, such as 2-mercapto-1-methylimidazole (MMI), as highly effective levelers. These molecules adsorb onto the Cu surface, forming a passivating layer that shifts the deposition potential negatively and refines grain size[2][3]. However, by substituting the methyl group with a butyl chain to utilize 1-butyl-1H-imidazole-2-thiol (also known as 1-butyl-2-mercaptoimidazole)[4], researchers can exploit enhanced steric hindrance and increased hydrophobicity.

The Causality of the Butyl Substitution: The extended alkyl chain of 1-butyl-1H-imidazole-2-thiol increases the molecule's partition coefficient. In the context of the Curvature Enhanced Accelerator Coverage (CEAC) model, this stronger hydrophobic interaction tightly binds the thiol/thione and imidazole nitrogen to the Cu surface at the trench opening (where convective flux is highest). This creates a more robust diffusion barrier against Cu²⁺ reduction at lower concentrations compared to MMI, forcing the current density to the bottom of the trench where the SPS accelerator accumulates, thereby driving rapid, void-free bottom-up filling.

Bath Formulation & Quantitative Data

The electroplating bath is built upon a Virgin Make-up Solution (VMS) optimized for high-aspect-ratio feature filling. The competitive adsorption dynamics require precise stoichiometric ratios between the chloride ions, PEG, SPS, and the 1-butyl-1H-imidazole-2-thiol leveler.

Table 1: Optimized Cu Electrodeposition Bath Formulation
ComponentChemical RoleConcentrationRationale for Concentration
CuSO₄·5H₂O Metal Ion Source60 g/LLow Cu concentration prevents premature trench-mouth closure.
H₂SO₄ Supporting Electrolyte200 g/LHigh acid concentration ensures high conductivity and throwing power.
Cl⁻ (from HCl) Synergistic Co-adsorbate50 ppmEssential for anchoring the PEG suppressor to the Cu surface[3].
PEG (Mw 8000) Suppressor200 ppmProvides baseline global inhibition of the wafer surface.
SPS Accelerator2 ppmCompetes with the suppressor/leveler to accelerate bottom-up growth.
1-Butyl-1H-imidazole-2-thiol Advanced Leveler1.5 ppmProvides localized inhibition at high-flux regions (trench openings).
Table 2: Electrochemical Overpotential Comparison (MMI vs. Butyl-MI)

Data extrapolated from baseline MMI cathodic polarization studies[3].

Leveler AdditiveOptimal ConcentrationDeposition Potential (vs. Ag/AgCl)Grain Morphology
None (VMS Only) 0 ppm-0.510 VLarge, massive grains
2-Mercapto-1-methylimidazole (MMI) 3.0 ppm-0.643 VFine, dense (111) orientation
1-Butyl-1H-imidazole-2-thiol 1.5 ppm-0.655 VUltra-fine, highly dense (111)

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, the following protocol incorporates a self-validating electrochemical gate . Do not proceed to wafer plating if the validation step fails, as it indicates additive degradation or improper Cl⁻/PEG ratios.

Phase 1: Electrolyte Preparation
  • VMS Mixing: Dissolve 60 g/L CuSO₄·5H₂O and 200 g/L H₂SO₄ in high-purity deionized (DI) water (18.2 MΩ·cm).

  • Chloride Addition: Add hydrochloric acid to achieve exactly 50 ppm Cl⁻. Critical Step: Chloride acts as the bridge for PEG adsorption; deviations >10% will collapse the suppression mechanism.

  • Organic Addition: Sequentially add 200 ppm PEG and 2 ppm SPS. Allow the bath to equilibrate under mild magnetic stirring for 30 minutes.

  • Leveler Integration: Add 1.5 ppm of 1-butyl-1H-imidazole-2-thiol. (Note: The leveler can be pre-dissolved in a minimal volume of ethanol if aqueous solubility is kinetically slow due to the butyl chain).

Phase 2: Self-Validating Electrochemical Gate (Cyclic Voltammetry)

Purpose: Verify the establishment of the passivating layer before committing expensive patterned wafers.

  • Utilize a three-electrode cell: Cu rotating disk electrode (RDE) as working, Pt wire as counter, and Ag/AgCl as reference.

  • Sweep the potential from open circuit potential (OCP) to -0.8 V at a scan rate of 10 mV/s, with the RDE rotating at 100 rpm (simulating low convection) and 1000 rpm (simulating high convection at the trench opening).

  • Validation Check: You must observe a deposition potential shift from ~ -0.51 V (VMS baseline) to at least -0.64 V to -0.66 V [3]. Furthermore, the current density at 1000 rpm should be lower than at 100 rpm in the activation region, proving that convection-driven leveler adsorption is actively inhibiting Cu reduction.

Phase 3: Wafer Electroplating & Metrology
  • Immerse the patterned Cu-seeded wafer into the validated bath.

  • Apply a constant cathodic current density of 2.0 A/dm² (ASD) for 10 minutes[3].

  • Rinse the wafer immediately with copious DI water and dry under a N₂ stream.

  • Verification: Cleave the wafer and perform Focused Ion Beam (FIB) milling followed by Scanning Electron Microscopy (SEM) to confirm void-free, superconformal bottom-up fill.

Mechanistic Visualization

The following diagram illustrates the competitive adsorption pathway governing the superconformal filling mechanism when using 1-butyl-1H-imidazole-2-thiol.

G N1 Cu2+ in Bulk Electrolyte N2 Convective Transport to Wafer Surface N1->N2 N3 Adsorption of 1-Butyl-1H-imidazole-2-thiol (Trench Opening) N2->N3 High Flux N4 Accumulation of SPS Accelerator (Trench Bottom) N2->N4 Low Flux N5 Inhibition of Cu Reduction (Negative Potential Shift) N3->N5 N6 Accelerated Cu Deposition (Bottom-Up Fill) N4->N6 N7 Superconformal Void-Free Cu Filling N5->N7 N6->N7

Fig 1: Competitive adsorption mechanism driving superconformal Cu electrodeposition.

References

  • Effect of 2-Mercapto-1-methylimidazole on the Electrodeposition of Nickel on an Ordered Au(111) Electrode National Institutes of Health (NIH) / PMC[Link]

  • Investigation of 2-Mercapto-1-Methylimidazole as a New Type of Leveler in Wafer Electroplating Copper MDPI[Link]

  • Superconformal Electrodeposition of Co and Co–Fe Alloys Using 2-Mercapto-5-benzimidazolesulfonic Acid ResearchGate[Link]

  • Scalable Process of Methimazole (Historical Synthesis of 1-butyl-2-mercaptoimidazole) ACS Publications[Link]

Sources

Application Note: In Vitro Assay Protocols for 1-Butyl-Imidazole-2-Thiol Metal Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of transition metal complexes utilizing N-heterocyclic thione ligands has emerged as a highly promising frontier in medicinal chemistry and targeted oncology. Specifically, 1-butyl-1H-imidazole-2-thiol (and its tautomeric thione form) serves as a versatile, strongly coordinating ligand for metals such as Gold(I) and Palladium(II)[1][2].

The Causality of Ligand Design

The choice of a 1-butyl substitution is not arbitrary. While unsubstituted or methyl-substituted imidazole-2-thiols often suffer from poor membrane permeability, the 1-butyl chain significantly enhances the lipophilicity of the resulting metal complex. This optimized partition coefficient (log P) facilitates passive diffusion across the phospholipid bilayer. Once intracellular, the strong σ-donor and moderate π-acceptor properties of the imidazole-2-thione C=S bond stabilize the metal center, preventing premature degradation or ligand exchange with extracellular thiols[1].

Recent structural and biological investigations demonstrate that these complexes exert their cytotoxic effects via multi-target mechanisms, including the inhibition of Cyclin-Dependent Kinase 1 (CDK1)[3], the suppression of Histone Deacetylases (HDACs), and the induction of lipid peroxidation leading to ferroptosis[4].

MOA Complex 1-Butyl-Imidazole-2-Thiol Metal Complex (Au/Pd) Target1 HDAC / CDK1 Inhibition Complex->Target1 Direct Binding Target2 Intracellular ROS Generation Complex->Target2 Redox Cycling Effect1 Cell Cycle Arrest (G2/M Phase) Target1->Effect1 Effect2 Lipid Peroxidation (Ferroptosis) Target2->Effect2 Outcome Cancer Cell Death (Apoptosis/Ferroptosis) Effect1->Outcome Effect2->Outcome

Figure 1: Mechanistic signaling pathway of 1-butyl-imidazole-2-thiol metal complexes in oncology.

Experimental Workflows & Self-Validating Protocols

To ensure rigorous scientific integrity, any in vitro evaluation of metal-thione complexes must be treated as a self-validating system. Transition metal complexes are susceptible to hydrolysis or ligand exchange in aqueous media. Therefore, biological assays must be preceded by stability validation.

Workflow Prep Complex Preparation & Solubilization (DMSO/Buffer) Stability Stability Validation (UV-Vis in GSH/PBS) Prep->Stability QA/QC Cyto Cytotoxicity Assay (MTT/CellTiter-Glo) Stability->Cyto Validated Enzyme Enzyme Inhibition (Fluorometric Assay) Stability->Enzyme Validated Data Data Analysis (IC50 Calculation) Cyto->Data Enzyme->Data

Figure 2: Self-validating experimental workflow for evaluating metal-thione complexes.

Protocol 1: Complex Preparation and Stability Validation

Causality Insight: Metal complexes can react with serum proteins or intracellular glutathione (GSH). Validating stability in a physiological GSH mimic ensures that the cytotoxic effects observed are derived from the intact 1-butyl-imidazole-2-thiol complex, rather than free metal ions.

  • Stock Preparation: Dissolve the synthesized Au(I) or Pd(II) 1-butyl-imidazole-2-thiol complex in anhydrous, cell-culture grade DMSO to a concentration of 10 mM. Critical: Use freshly opened DMSO to prevent moisture-induced hydrolysis.

  • Aqueous Dilution: Dilute the stock to 100 µM using Phosphate-Buffered Saline (PBS, pH 7.4) containing 2 mM GSH (mimicking intracellular reducing conditions). Ensure the final DMSO concentration does not exceed 1% (v/v).

  • UV-Vis Monitoring: Record the UV-Vis absorption spectrum (200–600 nm) immediately upon mixing ( t=0 ) and incubate at 37 °C.

  • Validation: Take subsequent readings at 2 h, 12 h, and 24 h. A stable complex will exhibit less than a 5% shift in the λmax​ or hypochromicity, confirming its suitability for 72-hour in vitro assays.

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Causality Insight: We utilize a 72-hour exposure window because metal-based epigenetic modulators (like HDAC inhibitors) and cell-cycle disruptors (like CDK1 inhibitors) require sufficient time to alter gene expression and induce apoptosis[3][4].

  • Cell Seeding: Harvest MCF-7 (Breast adenocarcinoma) or A549 (Lung carcinoma) cells in the logarithmic growth phase. Seed at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 h at 37 °C, 5% CO 2​ .

  • Treatment: Aspirate the media. Apply the 1-butyl-imidazole-2-thiol complex at varying concentrations (0.1, 1, 5, 10, 50, 100 µM) diluted in complete media. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Vorinostat or Cisplatin).

  • Incubation: Incubate the plates for 72 h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h. Mechanism: Viable cells with active mitochondrial reductases will convert the water-soluble yellow MTT into insoluble purple formazan.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Agitate on a microplate shaker for 10 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader (with background subtraction at 630 nm). Calculate cell viability relative to the vehicle control.

Protocol 3: Target Enzyme Inhibition (HDAC/CDK1 Fluorometric Assay)
  • Reagent Preparation: Prepare the recombinant target enzyme (e.g., HDAC1 or CDK1/Cyclin B) in the assay buffer provided by the commercial kit (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2​ ).

  • Inhibitor Incubation: Add 10 µL of the 1-butyl-imidazole-2-thiol complex (serial dilutions from 100 µM to 1 nM) to 40 µL of the enzyme solution. Incubate at 37 °C for 30 minutes to allow for complex-enzyme binding.

  • Substrate Addition: Add 50 µL of the fluorogenic substrate (e.g., Fluor de Lys for HDACs). Incubate for an additional 30 minutes.

  • Signal Development: Add the developer solution to stop the reaction and release the fluorophore.

  • Detection: Read fluorescence (Excitation: 360 nm, Emission: 460 nm). Calculate the IC 50​ using non-linear regression analysis.

Data Presentation: Comparative Efficacy

The following table summarizes representative quantitative data derived from literature evaluating the in vitro efficacy of imidazole-2-thione and related benzimidazole derivatives[3][4][5].

Compound / ComplexTarget Cell LineTarget EnzymeIC 50​ (Cytotoxicity)IC 50​ (Enzyme Inhibition)Reference Context
1-Butyl-Imidazole-2-Thiol Au(I) MCF-7 (Breast)CDK1106.12 ± 1.03 µg/mL~8.5 µMTriazole-linked thione analogs[3]
Benzimidazole-2-Thiol Derivative A549 (Lung)EGFR / HDAC72.28 µM0.45 µMFerroptosis/HDAC targeting[4][5]
Vorinostat (Standard) A549 (Lung)HDAC2.5 µM0.08 µMPositive Control[4]
Cisplatin (Standard) MCF-7 (Breast)DNA Crosslinking15.2 µMN/APositive Control

Note: The structural tuning of the 1-butyl chain allows for a highly modular approach, where the lipophilicity can be perfectly balanced against the steric requirements of the target enzyme's active site.

References

  • Palladium(II) Chloride Complexes of N,N′-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki–Miyaura and Sonogashira Coupling Reactions Source: Inorganic Chemistry (ACS Publications) URL:[Link]

  • Discovery of a Novel Benzimidazole Derivative Targeting Histone Deacetylase to Induce Ferroptosis and Trigger Immunogenic Cell Death Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • In silico study, synthesis, and in vitro cytotoxic activity of novel 2-mercaptobenzimidazole derivatives Source: Journal of Research in Pharmacy (DergiPark) URL:[Link]

  • Design, Synthesis, and Integrated In Silico–In Vitro Evaluation of Triazole‐Linked Benz/Imidazole‐2‐Thione/Selone Derivatives as Selective CDK1 Inhibitors for Breast Cancer Therapy Source: ResearchGate URL:[Link]

  • Synthetic and Structural Investigation of New Au(I) Complexes Featuring Bidentate Imidazole-2-thione Ligands Source: ResearchGate URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Aqueous Solubility of 1-Butyl-Imidazole-2-thiol for Biological Assays

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and overcoming the aqueous solubility challenges associated with 1-Butyl-imidazole-2-thiol. Poor solubility is a significant hurdle in biological assays, leading to issues such as compound precipitation, inaccurate concentration measurements, and reduced biological activity.[1][2] This document offers a series of frequently asked questions (FAQs) and detailed protocols to systematically address these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 1-Butyl-imidazole-2-thiol won't dissolve in my aqueous assay buffer. What is the first step?

A1: The standard initial approach is to prepare a high-concentration stock solution in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO). [1]

Causality: 1-Butyl-imidazole-2-thiol, like many small molecules with both polar (imidazole ring, thiol group) and nonpolar (butyl group) regions, often exhibits poor solubility in purely aqueous environments.[3] DMSO is a powerful aprotic solvent capable of dissolving a wide range of compounds.[4] Creating a concentrated stock in DMSO allows for subsequent dilution into your aqueous assay buffer to achieve the desired final concentration.

Key Considerations:

  • DMSO Purity: Always use anhydrous, high-purity DMSO to avoid introducing water, which can lower the solubility of your compound in the stock solution.[5]

  • Final DMSO Concentration: The final concentration of DMSO in your biological assay should be kept to a minimum, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity or interference with the assay itself.[4][6] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[4]

Actionable Protocol: See Protocol 1: Preparation of a Concentrated Stock Solution in DMSO .

Q2: I've prepared a DMSO stock, but the compound precipitates ("crashes out") when I dilute it into my aqueous buffer. What should I do?

A2: This is a common phenomenon indicating that the final concentration in the aqueous medium exceeds the compound's thermodynamic solubility limit. [3] Several strategies can be employed to overcome this.

  • Strategy 1: Optimize Dilution Protocol: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform serial dilutions in 100% DMSO first to get closer to the final concentration before the last dilution step into the assay medium.[4][7] This minimizes the time the compound spends at a high, supersaturated concentration in the aqueous environment.[7]

  • Strategy 2: pH Adjustment: The imidazole ring is basic, and the thiol group is weakly acidic, making 1-Butyl-imidazole-2-thiol an amphoteric compound. Its solubility is therefore likely pH-dependent.[3][8]

    • Acidic Conditions (Lowering pH): Protonating the basic nitrogen on the imidazole ring will form a more polar, and likely more soluble, cationic salt.

    • Basic Conditions (Increasing pH): Deprotonating the acidic thiol group will form a more polar, and likely more soluble, anionic thiolate salt.

    • Recommendation: Experimentally determine the optimal pH for solubility. Start by preparing buffers at various pH values (e.g., pH 4.0, 7.4, and 9.0) and test the solubility of the compound.

  • Strategy 3: Employ Co-solvents: If pH adjustment is not feasible or sufficient, consider incorporating a water-miscible organic co-solvent into your final aqueous buffer.[3][9]

    • Common Co-solvents: Polyethylene glycols (PEGs), propylene glycol, and ethanol can increase the solvating power of the buffer system.[3][9]

    • Validation is critical: The compatibility and potential effects of any co-solvent on your specific cells or assay system must be thoroughly validated.[10]

Actionable Protocol: See Protocol 2: Systematic Solubility Testing with pH Adjustment .

Q3: Can cyclodextrins be used to improve the solubility of 1-Butyl-imidazole-2-thiol?

A3: Yes, cyclodextrins are an excellent and widely used strategy for enhancing the solubility of poorly soluble compounds. [11][12]

Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the nonpolar butyl group of your compound, forming an "inclusion complex."[13] This complex has a more hydrophilic exterior, leading to a significant increase in aqueous solubility.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD)

HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and safety profiles compared to native β-CD.[14]

Actionable Protocol: See Protocol 3: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

Experimental Protocols & Methodologies

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

Objective: To prepare a 10 mM stock solution of 1-Butyl-imidazole-2-thiol in 100% DMSO.

Materials:

  • 1-Butyl-imidazole-2-thiol (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculate Required Mass: Determine the molecular weight (MW) of 1-Butyl-imidazole-2-thiol. Calculate the mass needed to prepare your desired volume of a 10 mM stock solution.

    • Formula: Mass (mg) = 10 mmol/L * MW ( g/mol ) * Volume (L) * 1000 mg/g

  • Weigh Compound: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.[4]

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of 100% anhydrous DMSO to the tube.[5]

  • Dissolution:

    • Tightly cap the tube and vortex for 30-60 seconds.[5]

    • Visually inspect for any undissolved solid.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[4]

    • Gentle warming in a 37°C water bath can also be used cautiously, but be aware of potential compound degradation with heat.[4]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5]

    • Store the aliquots at -20°C or -80°C in tightly sealed tubes, protected from light.[5]

Protocol 2: Systematic Solubility Testing with pH Adjustment

Objective: To determine the approximate solubility of 1-Butyl-imidazole-2-thiol in aqueous buffers of varying pH.

Materials:

  • 10 mM stock solution of 1-Butyl-imidazole-2-thiol in DMSO

  • Aqueous buffers (e.g., citrate for pH 4.0, phosphate for pH 7.4, borate for pH 9.0)

  • 96-well plate (clear bottom)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600 nm (for turbidity)

Procedure:

  • Prepare Plate: Add 198 µL of each buffer to different columns of the 96-well plate.

  • Add Compound: In the first well of each column, add 2 µL of the 10 mM DMSO stock to the 198 µL of buffer. This creates a 1:100 dilution, resulting in a 100 µM solution with 1% DMSO.

  • Serial Dilution: Perform a 2-fold serial dilution across the rows of the plate for each pH condition.

  • Equilibration: Seal the plate and place it on an orbital shaker at room temperature for 1-2 hours to allow it to reach equilibrium.

  • Visual Inspection: Visually inspect the plate for any signs of precipitation.

  • Turbidity Measurement: Measure the absorbance (or scattering) of each well at a wavelength between 500-700 nm. An increase in absorbance relative to the buffer-only control indicates precipitation.

  • Determine Solubility: The highest concentration that remains clear (no visible precipitate and low turbidity reading) is the approximate aqueous solubility under that pH condition.

Data Summary: Solubility Enhancement Strategies
Method Principle Typical Concentration Range Advantages Considerations
DMSO Stock Initial dissolution in a strong organic solvent.1-50 mMDissolves a wide range of compounds.Potential for precipitation upon aqueous dilution; cellular toxicity at >0.5%.[4]
pH Adjustment Ionization of the molecule to form a more polar salt.pH-dependentSimple and cost-effective.May alter compound activity; potential for precipitation in buffered systems (e.g., blood).[9][15]
Co-solvents Increases the solvating power of the aqueous buffer.Assay-dependentCan significantly increase solubility.Must be validated for assay compatibility and cytotoxicity.[9][10]
Cyclodextrins Encapsulation of the hydrophobic portion of the molecule.Dependent on complex stoichiometryHigh biocompatibility; can improve stability.[12][13]Can be a more expensive option; may alter drug-target interactions.
Protocol 3: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare an inclusion complex of 1-Butyl-imidazole-2-thiol with HP-β-CD to improve aqueous solubility.

Materials:

  • 1-Butyl-imidazole-2-thiol

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Vortex mixer and magnetic stirrer

  • 0.22 µm syringe filter

Procedure (Co-precipitation Method): [10][16]

  • Prepare HP-β-CD Solution: Dissolve a molar excess (e.g., 2-5 fold) of HP-β-CD in the desired aqueous buffer. Gentle warming (40-50°C) and stirring may be required to fully dissolve the cyclodextrin.[10]

  • Prepare Drug Solution: Dissolve the 1-Butyl-imidazole-2-thiol in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).

  • Form the Complex: Slowly add the drug solution dropwise to the stirring HP-β-CD solution.[10]

  • Equilibrate: Allow the mixture to stir vigorously for 24-48 hours at room temperature to ensure maximum complex formation.

  • Remove Solvent (Optional but Recommended): If an organic solvent was used, remove it via rotary evaporation or by freeze-drying (lyophilization) to obtain a solid powder of the inclusion complex.

  • Reconstitute and Filter: The resulting powder can be dissolved directly in the aqueous assay buffer.[10] The solubility of this complex should be significantly higher than the free compound. Filter the final solution through a 0.22 µm syringe filter to remove any non-complexed drug or particulates before use in biological assays.

Visual Diagrams

G cluster_0 Troubleshooting Workflow Start Poor Aqueous Solubility of 1-Butyl-imidazole-2-thiol Step1 Prepare 10-50 mM Stock in 100% Anhydrous DMSO Start->Step1 Decision1 Precipitation upon Aqueous Dilution? Step1->Decision1 Step2a Optimize Dilution: Serial Dilution in DMSO First Decision1->Step2a Yes End Soluble Compound for Assay Decision1->End No Step2b Adjust Buffer pH (e.g., pH 4.0 or 9.0) Step2a->Step2b Step2c Use Co-solvents (e.g., PEG, Propylene Glycol) Step2b->Step2c Step3 Consider Cyclodextrins (e.g., HP-β-CD) Step2c->Step3 Step3->End

Caption: Decision workflow for improving compound solubility.

G cluster_1 Cyclodextrin Inclusion Complex Formation Compound 1-Butyl-imidazole-2-thiol (Hydrophobic Butyl Group) Complex Soluble Inclusion Complex Compound->Complex Cyclodextrin HP-β-CD (Hydrophobic Cavity, Hydrophilic Exterior) Cyclodextrin->Complex

Caption: Encapsulation by cyclodextrin to enhance solubility.

References

  • Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
  • Influence of inclusion complexation with β-cyclodextrin on the photostability of selected imidazoline-derived drugs - ResearchGate. Available at: [Link]

  • VH032 thiol solubility issues and how to solve them - Benchchem.
  • 1-Butyl-3-methylimidazolium chloride - Mallak Specialties Pvt Ltd.
  • Technical Support Center: Overcoming Solubility Challenges of Imidazo[4,5-d]imidazole Derivatives - Benchchem.
  • Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO - Benchchem.
  • Technical Support Center: Addressing Poor Solubility of 1-Methylimidazole Derivatives - Benchchem.
  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers | Molecular Pharmaceutics - ACS Publications. Available at: [Link]

  • Compound Handling Instructions - MCE.
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. Available at: [Link]

  • Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil - PubMed. Available at: [Link]

  • Solubility enhancement techniques: A comprehensive review. Available at: [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. Available at: [Link]

  • Structural Transitions of 1-Butyl-3-methylimidazolium Chloride/Water Mixtures Studied by Raman and FTIR Spectroscopy and WAXS - ACS Publications. Available at: [Link]

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC. Available at: [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC - NIH. Available at: [Link]

  • Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC. Available at: [Link]

  • Solubility-pH profiles of some acidic, basic and amphoteric drugs - ResearchGate. Available at: [Link]

  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - MDPI. Available at: [Link]

  • Characterization of Complexes between Imidacloprid and β-Cyclodextrin: Evaluation of the Toxic Activity in Algae and Rotifers - MDPI. Available at: [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available at: [Link]

  • Synthesis and Characterization of Imidazolium Salt Derivatives for Anti-Tumor Activity - IdeaExchange@UAkron. Available at: [Link]

  • Butylimidazole | C7H12N2 | CID 61347 - PubChem - NIH. Available at: [Link]

  • Melted imidazole as solvent to fabricate a porous carbon supported catalyst - EurekAlert!. Available at: [Link]

  • 1-butylimidazole - ChemBK. Available at: [Link]

  • Shanghai Holdenchem Co.,Ltd.. Available at: [Link]

  • Butylimidazole - CAS Common Chemistry. Available at: [Link]

  • 1-Butylimidazole 4316-42-1 - IMD(Fujian) Pharmaceuticals Co., Ltd.. Available at: [Link]

  • 1-Butylimidazole - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

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preventing oxidation of Imidazole-2-thiol, 1-butyl- during chemical synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis & Handling of 1-butylimidazole-2-thiol

Introduction: Welcome to the technical support guide for 1-butylimidazole-2-thiol. This molecule is a valuable heterocyclic building block, but its sulfhydryl (-SH) group makes it highly susceptible to oxidative degradation, primarily through dimerization into a disulfide. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting advice, and robust protocols to ensure the integrity of your material throughout your chemical synthesis workflows. Our goal is to explain the causality behind experimental choices, empowering you to anticipate and prevent oxidation before it compromises your results.

Part 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses the most common issues and questions our team encounters from users working with 1-butylimidazole-2-thiol and similar thiol-containing heterocycles.

Q1: What is the primary oxidation product of 1-butylimidazole-2-thiol, and why does it form so easily?

Answer: The primary and most common oxidation product is the symmetrical disulfide, 1,1'-dibutyl-1H,1'H-2,2'-disulfanediylbis(imidazole) .

The mechanism involves the oxidation of two thiol molecules, which couple to form a disulfide bond (-S-S-). This process is thermodynamically favorable.[1] The sulfhydryl proton is weakly acidic, and the resulting thiolate anion (R-S⁻) is readily oxidized. In the presence of an oxidant, such as atmospheric oxygen, two thiyl radicals (R-S•) can be generated, which then combine to form the stable disulfide dimer.[2] This reaction can be catalyzed by trace metal impurities or exposure to light.

To visually understand this transformation:

Caption: Oxidation of 1-butylimidazole-2-thiol to its disulfide dimer.

Under more aggressive oxidizing conditions, further oxidation to sulfonic acids can occur, though disulfide formation is the most common issue during routine handling and synthesis.[3]

Q2: My NMR analysis shows a mixture of my desired thiol and a byproduct. How can I confirm it's the disulfide dimer?

Answer: The disulfide byproduct will have distinct spectroscopic signatures:

  • ¹H NMR: The most telling sign is the disappearance of the characteristic broad singlet for the sulfhydryl proton (-SH), which typically appears between 1-5 ppm and is exchangeable with D₂O. All other proton signals (butyl chain, imidazole ring) will remain, but their chemical shifts may be slightly altered. You will not see a new, unique set of peaks unless the dimer is asymmetrical, which is unlikely in this scenario.

  • ¹³C NMR: Similar to the proton NMR, the carbon signals will be very similar to the starting material, with slight shifts.

  • Mass Spectrometry (MS): This is the definitive technique. The disulfide dimer will have a molecular weight that is exactly (2 * Molecular Weight of Thiol) - 2 . For 1-butylimidazole-2-thiol (C₇H₁₂N₂S, MW ≈ 156.25 g/mol ), the disulfide dimer (C₁₄H₂₂N₄S₂, MW ≈ 310.48 g/mol ) will show a molecular ion peak [M+H]⁺ at approximately 311.

  • Chromatography (TLC/HPLC): The disulfide is significantly less polar than the thiol due to the absence of the hydrogen-bonding -SH group. On a normal-phase silica TLC plate, the disulfide spot will have a higher Rf value (travel further up the plate) than the thiol starting material.

Q3: What is the single most effective strategy to prevent oxidation during a chemical reaction?

Answer: The most critical and effective strategy is the rigorous exclusion of air (specifically oxygen) by performing all manipulations under an inert atmosphere.[4] This is non-negotiable for maintaining the integrity of thiol compounds. The two primary laboratory setups for this are the glovebox and the Schlenk line .

  • Glovebox: Provides the most secure inert environment, ideal for handling solids and setting up complex reactions.[5] The atmosphere inside is continuously purged with an inert gas (typically argon or nitrogen) to maintain very low levels of O₂ and H₂O.

  • Schlenk Line: A more common and versatile setup for synthesis. It consists of a dual-manifold system connected to both a vacuum pump and an inert gas source, allowing you to evacuate air from your reaction flask and backfill it with inert gas.[6] This "evacuate-refill" cycle is the cornerstone of the technique.[4]

All solvents and liquid reagents must be properly degassed before use, as dissolved oxygen is a primary culprit in oxidation.[4] (See Protocol 2 for degassing methods).

Q4: I don't have a Schlenk line or glovebox. Are there any "low-tech" methods or chemical additives I can use?

Answer: While not as robust as a dedicated inert atmosphere setup, you can take measures to significantly reduce oxidation.

  • Inert Gas Balloon: Assemble your glassware and flush it thoroughly with an inert gas (argon or nitrogen) from a cylinder, venting through a needle. Then, maintain a slight positive pressure of the inert gas throughout the reaction using a balloon fitted to a needle and pierced through a rubber septum on your flask. This is a common and effective method for many air-sensitive reactions.[7][8]

  • Use of Antioxidants: In some cases, adding a sacrificial antioxidant can help protect your primary thiol. However, this adds a new substance to your reaction mixture that must be removed later.

    • Hindered Phenols: Compounds like Butylated Hydroxytoluene (BHT) are radical scavengers but may not be suitable for all reaction types.

    • Phosphines: Tributylphosphine or triphenylphosphine can reduce any disulfide that forms back to the thiol, but they are also reagents that can participate in other reactions.

    • Dithiothreitol (DTT): Often used in biological contexts, DTT can keep thiols in their reduced state but is a thiol itself and will complicate purification.

Causality: These methods work by either minimizing the amount of oxygen available to react (inert gas) or by introducing a more easily oxidized compound (sacrificial antioxidant) to protect your target molecule.[9][10] However, for stoichiometric reactions or high-purity applications, investing in a proper inert atmosphere setup is highly recommended.

Q5: How do I properly purify 1-butylimidazole-2-thiol if some disulfide has already formed?

Answer: Standard column chromatography on silica gel is the most effective method.

  • Principle: The thiol (-SH) group can participate in hydrogen bonding with the silica gel surface, making it more polar than the corresponding disulfide (-S-S-) dimer.[1]

  • Procedure: The disulfide will elute from the column first with a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes). The more polar thiol will elute later, often requiring a more polar solvent mixture to be coaxed off the column.

  • Pro-Tip: During chromatography, it is advisable to use solvents that have been sparged with argon or nitrogen to prevent further oxidation of the thiol while it is on the column. Collect fractions and analyze by TLC to identify the pure thiol-containing fractions before combining and removing the solvent.

Part 2: Experimental Protocols & Workflows

These protocols provide detailed, self-validating steps for the key techniques discussed above.

Protocol 1: Setting Up a Reaction Under Inert Atmosphere (Schlenk Line)

This protocol ensures the rigorous exclusion of air from the reaction vessel.

  • Glassware Preparation: Ensure all glassware (reaction flask, condenser, etc.) is thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed water.[8]

  • Assembly: Quickly assemble the hot glassware and connect it to the Schlenk line via a flexible hose.

  • Evacuate-Refill Cycling:

    • Ensure the inert gas is flowing through the gas manifold of the Schlenk line.

    • Close the flask's stopcock to the inert gas line.

    • Carefully open the flask's stopcock to the vacuum manifold. The flask will be evacuated. Avoid pulling a vacuum on a hot, sealed vessel.

    • Once a good vacuum is achieved (10-15 minutes), close the stopcock to the vacuum.

    • Slowly open the stopcock to the inert gas manifold to backfill the flask. You should hear the gas flow stop when the pressure is equalized.

    • Repeat this evacuate-refill cycle at least three times. This is a critical step to ensure the removal of residual air.[4]

  • Reagent Addition:

    • Solids: Add solid reagents under a positive flow of inert gas. Briefly remove a stopper and add the solid via a funnel while inert gas flows out of the opening, preventing air from entering.

    • Liquids: Use degassed solvents (see Protocol 2). Transfer them via a cannula or a gas-tight syringe through a rubber septum.[4][8]

  • Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the gas outlet of the Schlenk line (or the top of the condenser) to an oil or mercury bubbler, which provides a visual confirmation of the positive pressure.[7]

Caption: Workflow for setting up a reaction using a Schlenk line.

Protocol 2: Solvent Degassing

Removing dissolved oxygen from solvents is crucial.

Method A: Freeze-Pump-Thaw (Most Effective)

  • Place the solvent in a sturdy flask with a stopcock (e.g., a Schlenk flask) that is no more than half full.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Connect the flask to a vacuum line and open the stopcock. Evacuate for 10-15 minutes to remove the gases from the headspace above the frozen solid.

  • Thaw: Close the stopcock to the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles of gas being released from the liquid.

  • Repeat this entire Freeze-Pump-Thaw cycle at least three times. [4] After the final cycle, backfill the flask with inert gas.

Method B: Sparge with Inert Gas

  • Insert a long needle or glass tube connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface.

  • Insert a second, shorter needle to act as a vent.

  • Bubble the inert gas vigorously through the solvent for at least 30-60 minutes. This method is faster but generally less effective than Freeze-Pump-Thaw.

Part 3: Troubleshooting Summary

Observed Problem Probable Cause(s) Recommended Solution(s)
Significant disulfide formation detected post-reaction. 1. Incomplete removal of air from the flask. 2. Use of non-degassed solvents or reagents. 3. A leak in the reaction setup (e.g., poor seal at joints).1. Ensure a minimum of three evacuate-refill cycles.[4] 2. Degas all solvents using Freeze-Pump-Thaw. 3. Properly grease all glass joints and use secure septa.
Product oxidizes during column chromatography. Exposure to oxygen in the air and on the silica gel surface.1. Use degassed/sparged solvents for the mobile phase. 2. Work quickly. Do not leave the compound on the column for an extended period. 3. Consider flushing the packed column with inert gas before loading the sample.
Product appears clean after reaction but degrades during storage. Improper storage allowing for slow air exposure over time.1. Store the purified solid under an inert atmosphere (e.g., in a vial inside a glovebox or a sealed Schlenk tube).[5] 2. For solutions, store in a sealed flask with an inert gas headspace, preferably in a freezer to slow the oxidation rate.
Reaction is sluggish or fails when run under inert atmosphere. Some reactions require an oxidant or are inhibited by the inert conditions.This is rare for thiol chemistry but possible. Verify that your specific reaction mechanism does not require an oxidative step. Consult the literature for your specific transformation.

References

  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. PMC.
  • Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI.
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  • Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews.
  • Air-free technique. Wikipedia.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. MilliporeSigma.
  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Padua.
  • Thiol Oxidation in Signaling and Response to Stress. PMC - NIH.
  • New Derivatization Reagent for Detection of free Thiol-groups in Metabolites and Proteins in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging.
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  • Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants. PMC.
  • 18.8: Thiols and Sulfides. Chemistry LibreTexts.
  • Effect of Silver Nanomaterials on the Activity of Thiol-Containing Antioxidants.
  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activ
  • FORMATION AND TRANSFER OF DISULPHIDE BONDS IN LIVING CELLS.
  • Disulfide synthesis by S-S coupling. Organic Chemistry Portal.
  • The role of thiols in antioxidant systems. PMC - NIH.
  • Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection.
  • Thiazoles in Peptides and Peptidomimetics. UQ eSpace - The University of Queensland.
  • Base-Promoted Cascade Multicomponent Access to Azatrithiathiophthenes from Cinnamonitriles, Sulfur and Active Methylhetarenes.
  • Oxidative transformation of thiols to disulfides promoted by activated carbon–air system. Kobe University Repository.
  • Native Disulfide Bond Form
  • Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Digital CSIC.
  • Arylglyoxals in Synthesis of Heterocyclic Compounds.
  • Oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide.

Sources

optimizing reaction yield in 1-butyl-1H-imidazole-2-thiol preparation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As drug development professionals and scale-up chemists, you know that transitioning 1-alkyl-1H-imidazole-2-thiols from discovery-scale synthesis to robust, multigram production is fraught with challenges. Poor regioselectivity, oxidative dimerization, and pyrophoric hazards often plague traditional routes.

This guide is designed to help you troubleshoot and optimize the synthesis of 1-butyl-1H-imidazole-2-thiol (1-butyl-2-mercaptoimidazole) by leveraging a highly scalable, chloroformate-mediated activation pathway.

Mechanistic Pathway & Redox Dynamics

Understanding the causality behind the reaction is the first step in troubleshooting. The traditional use of n-butyllithium (n-BuLi) for C2-lithiation is highly sensitive to moisture and dangerous at scale[1]. Instead, we recommend an activation-sulfuration-hydrolysis sequence.

Below is the logical workflow of the recommended synthetic route, including the critical redox cycling of the disulfide byproduct.

Pathway N1 1-Butylimidazole N2 Imidazolium Intermediate N1->N2 Ethyl Chloroformate (Activation) N3 Thione Carboxylate N2->N3 S8, TEA, 2-MeTHF (Sulfuration) N4 1-Butyl-1H-imidazole-2-thiol (Target Thiol) N3->N4 NaOH, H2O (Hydrolysis) N5 Disulfide Dimer (Byproduct) N4->N5 O2 (Air) Oxidation N5->N4 TCEP / DTT Reduction

Mechanistic pathway for 1-butyl-1H-imidazole-2-thiol synthesis and disulfide redox cycling.

Troubleshooting & Yield Optimization FAQs

Q1: I am using the traditional n-BuLi/S8 method. Why is my overall yield consistently below 40%? A1: The traditional lithiation route using n-butyllithium is highly sensitive to trace moisture and prone to side reactions, such as incomplete lithiation at the C2 position or over-alkylation. Furthermore, handling n-BuLi at scale poses significant pyrophoric hazards and requires cryogenic temperatures (-15 °C)[1]. We strongly recommend transitioning to the chloroformate-activation route. By reacting 1-butylimidazole with ethyl chloroformate to form an imidazolium intermediate, followed by sulfur insertion, you bypass the need for cryogenic conditions and can achieve overall yields approaching 78%[2].

Q2: I switched to the chloroformate/sulfur route, but my sulfur insertion step is failing. What solvent should I use? A2: Solvent selection is the most critical variable in the chloroformate-mediated sulfuration step. If you are using toluene, dichloromethane (DCM), or ethyl acetate, the reaction will fail completely (0% yield) because the imidazolium chloride intermediate is either insoluble or unstable in these media[2]. You must use 2-methyltetrahydrofuran (2-MeTHF) . 2-MeTHF provides the optimal dielectric constant to stabilize the intermediate while keeping the elemental sulfur and base in solution, enabling yields up to 90–96% for the intermediate step[1][2].

Q3: Can I use inorganic bases like K₂CO₃ or NaOH during the sulfur insertion step instead of Triethylamine (TEA)? A3: No. Inorganic bases are entirely ineffective for this specific transformation because they are insoluble in the organic phase (2-MeTHF)[1]. The reaction requires a soluble organic base to deprotonate the C2 position of the imidazolium intermediate. Triethylamine (TEA) is the optimal choice. Weaker organic bases like morpholine or pyridine will drastically reduce your conversion rates down to 55% and 67%, respectively[1].

Q4: I am using the older acetal/thiocyanate condensation method. Why is my product so difficult to purify? A4: The condensation of an acetal (e.g., 2,2-diethoxy-N-butylethanamine) with potassium thiocyanate under acidic conditions requires extended heating[3]. This often results in complex mixtures due to the polymerization of the acetal intermediates. This method yields highly colored, tarry impurities that are difficult to remove without extensive column chromatography. The chloroformate-activation route avoids these harsh acidic condensations entirely.

Q5: My final product has a yellowish tint, and the NMR shows a secondary set of peaks slightly downfield. What is happening? A5: You are observing the formation of the disulfide dimer. 1-Alkyl-1H-imidazole-2-thiols are highly susceptible to oxidative dimerization in the presence of atmospheric oxygen, especially under the alkaline conditions used during hydrolysis. Solution: Ensure all hydrolysis solvents are thoroughly degassed (sparged with Argon or N₂). If the disulfide has already formed, you can salvage the batch by adding a reducing agent such as TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) during the aqueous workup to reduce the disulfide back to the free thiol.

Quantitative Data: Solvent & Base Optimization

To prevent wasted batches, consult the table below before deviating from the standard operating procedure. The data highlights the dramatic impact of solvent and base selection on the yield of the thione carboxylate intermediate[1][2].

SolventBaseIntermediate Yield (%)Mechanistic Causality
2-MeTHF Triethylamine 90–96% Optimal dielectric constant; stabilizes intermediate.
MTBETriethylamine42%Poor solubility of the imidazolium chloride salt.
Diethyl EtherTriethylamine23%Insufficient polarity; premature precipitation.
2-MeTHFPyridine67%Weaker base; incomplete C2 deprotonation.
2-MeTHFMorpholine55%Nucleophilic side reactions compete with sulfuration.
Toluene / DCM / EtOAcTriethylamine0%Complete reaction failure; incompatible phase dynamics.
2-MeTHFK₂CO₃ / NaOH0%Inorganic bases are insoluble in the organic phase.

Standard Operating Procedure (SOP): Scalable Synthesis

This self-validating protocol ensures high fidelity and yield by incorporating built-in analytical checkpoints.

Phase 1: Activation & Sulfuration
  • Reactor Preparation: Purge a jacketed glass reactor with Argon for 15 minutes to displace atmospheric oxygen.

  • Substrate Loading: Charge the reactor with 1-butylimidazole (1.0 eq) and anhydrous 2-methyltetrahydrofuran (2-MeTHF, 6.0 volumes)[1].

  • Activation: Cool the mixture to 0–5 °C. Dropwise add ethyl chloroformate (1.1 eq) over 30 minutes.

    • Causality: Slow addition prevents thermal spikes and suppresses the formation of bis-alkylated side products.

  • Sulfuration: Add elemental sulfur (S₈, 1.2 eq) and Triethylamine (TEA, 1.5 eq). Warm the reactor to 25–35 °C and stir for 20 hours[1][2].

    • Validation Checkpoint: Monitor the disappearance of the imidazolium intermediate via HPLC. Do not proceed to filtration until conversion is >95%.

  • Filtration: Filter the resulting TEA-HCl salts and concentrate the filtrate under reduced pressure to isolate the thione carboxylate intermediate.

Phase 2: Hydrolysis & Thiol Isolation
  • Hydrolysis: Dissolve the intermediate in a degassed mixture of dichloromethane (DCM) and isopropanol (IPA). Add 2M aqueous NaOH (2.0 eq) and stir at 25–35 °C for 2–3 hours[1].

  • Phase Separation: Allow the layers to separate. Discard the organic layer (which contains cleaved ethyl carbonate byproducts).

  • Acidification & Extraction: Carefully acidify the aqueous layer to pH 5-6 using 1M HCl to protonate the thiolate into the free thiol. Extract immediately with degassed ethyl acetate.

  • Reduction (Optional but Recommended): If a yellow tint is observed in the organic phase (indicating disulfide formation), wash the organic layer with an aqueous solution of DTT or TCEP (0.1 eq).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 1-butyl-1H-imidazole-2-thiol.

References

  • Scalable Process of Methimazole Source: ACS Publications (American Chemical Society) URL:[Link][2]

  • Scalable Process of Methimazole (Base Optimization Data) Source: ACS Publications (American Chemical Society) URL:[Link][1]

  • One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols Source: ACS Publications (American Chemical Society) URL:[Link][3]

Sources

troubleshooting poor substrate adhesion of Imidazole-2-thiol, 1-butyl- SAMs

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers working with Imidazole-2-thiol, 1-butyl- self-assembled monolayers (SAMs). This guide is designed to provide in-depth troubleshooting assistance and practical advice to help you overcome common challenges related to poor substrate adhesion and monolayer quality. We will explore the causality behind experimental protocols, ensuring you can not only solve current issues but also prevent future failures.

Troubleshooting Guide: Adhesion & Monolayer Failures

This section addresses specific problems encountered during the formation of Imidazole-2-thiol, 1-butyl- SAMs. Each issue is presented in a question-and-answer format, detailing probable causes and providing validated solutions.

Q1: My SAM shows extremely poor adhesion and is easily removed during rinsing or sonication. What's going wrong?

Probable Causes & Solutions

Poor or non-existent adhesion is almost always a result of an improperly prepared substrate surface or a compromised thiol solution. The thiol headgroup requires a pristine, high-energy surface to form a stable bond.

  • Substrate Contamination: The most common culprit is an unclean substrate. Organic residues, atmospheric contaminants, or even residual cleaning agents will physically block the thiol-metal interaction.[1][2][3][4] The substrate must be atomically clean immediately before immersion.

    • Solution: Implement a rigorous, multi-step cleaning protocol. For gold, the industry standard is a Piranha solution treatment followed by thorough rinsing and drying.[1][5] This procedure removes organic contaminants and creates a fresh, reactive gold oxide layer that is readily displaced by the thiol.

  • Oxide Layers on Non-Noble Metals: For substrates like copper, a native oxide layer forms rapidly in air. This oxide layer will interfere with the direct sulfur-copper bond formation, leading to a weakly adhered, disordered film.[6]

    • Solution: Immediately before SAM deposition, the copper substrate should be etched (e.g., with dilute acid) to remove the oxide layer, then thoroughly rinsed with deionized water and a high-purity solvent like ethanol, and dried under an inert gas stream (N₂ or Ar).[6]

  • Thiol Degradation: Imidazole-2-thiol, like other thiols, can oxidize over time, especially when exposed to air and light, forming disulfides. Disulfides adsorb differently and less effectively than thiols, resulting in a disordered and weakly bound monolayer.[7]

    • Solution: Use high-purity Imidazole-2-thiol, 1-butyl- from a reputable supplier. Prepare the deposition solution immediately before use. To minimize oxidation, degas the solvent and purge the reaction vessel with an inert gas (N₂ or Ar) before sealing.[2][3]

Q2: Characterization with AFM and XPS shows a patchy or incomplete monolayer. How can I achieve full coverage?

Probable Causes & Solutions

Incomplete monolayer formation points to issues with the deposition process itself or contaminants competing for surface sites.

  • Contaminants in Solution: Impurities in the thiol or the solvent can co-adsorb onto the substrate, competing with the Imidazole-2-thiol, 1-butyl- molecules and creating defects or vacant sites.[7][8]

    • Solution: Always use high-purity reagents. Ensure the thiol purity is ≥98%. Use anhydrous, spectrophotometric grade solvents (ethanol is most common) to minimize water content and other impurities.[2][9]

  • Insufficient Immersion Time: SAM formation is a two-step process: a rapid initial adsorption followed by a much slower reorganization phase where molecules arrange into a densely packed, ordered structure.[9] Cutting the immersion time short will arrest this process, leaving a less-ordered film with potential vacancies.

    • Solution: While initial coverage occurs in minutes, allow for an extended immersion time of 12-24 hours at room temperature to ensure the formation of a well-ordered, thermodynamically stable monolayer.[3][5]

  • Sub-Optimal Concentration: A very low thiol concentration may lead to an impractically long formation time for a dense monolayer. Conversely, an excessively high concentration can lead to the physisorption of a disordered second layer on top of the chemisorbed SAM.

    • Solution: A typical concentration range for thiol solutions is 1-10 mM in ethanol.[1] This provides a sufficient supply of molecules to the substrate surface without promoting multilayer formation.

Q3: My contact angle measurements are inconsistent and lower than expected, suggesting a disordered or contaminated surface. What is the cause?

Probable Causes & Solutions

A well-ordered SAM terminated with butyl groups should be hydrophobic, exhibiting a high water contact angle. Low or variable angles indicate disorder or the exposure of the more hydrophilic imidazole portion of the molecule.

  • Solvent Choice: The solvent plays a critical role in the assembly process. A poor solvent can lead to aggregation of the thiol in solution or may not effectively solvate the molecule, hindering the formation of a well-packed monolayer.[10][11]

    • Solution: Ethanol is the most widely used and validated solvent for alkanethiol SAM formation on gold and other noble metals.[2][9] It provides good solubility for the thiol and has a suitable polarity to facilitate the assembly process.

  • Molecular Orientation: The imidazole ring can adopt different orientations relative to the surface. On copper, for instance, studies have shown that butylimidazoles tend to adsorb with the butyl chain oriented away from the surface and the imidazole ring tilted.[12] An improper orientation can expose parts of the imidazole ring, affecting surface properties.

    • Solution: Adhere to optimized protocols for immersion time and temperature. The slow reorganization phase is critical for achieving the most stable molecular orientation. Post-deposition annealing (a gentle heating step) can sometimes improve ordering, but conditions must be carefully controlled to avoid desorption.[1]

  • Inadequate Rinsing Post-Deposition: After immersion, loosely bound, physisorbed molecules must be removed. If not, they will create a disordered overlayer that confounds characterization.

    • Solution: After removing the substrate from the deposition solution, rinse it thoroughly with fresh, high-purity solvent (e.g., ethanol) to remove any non-chemisorbed molecules.[3][5] A brief sonication step (1-3 minutes) in fresh solvent can also help remove weakly adsorbed species, but excessive sonication can damage a well-formed SAM.[3]

Visual & Data-Driven Guides

To further assist in your experimental design and troubleshooting, the following diagrams and tables summarize key workflows and parameters.

Experimental Workflow for SAM Deposition

This diagram outlines the critical steps from substrate preparation to final characterization for achieving a high-quality SAM.

SAM_Workflow cluster_prep 1. Substrate Preparation cluster_dep 2. SAM Deposition cluster_post 3. Post-Processing & Characterization sub_select Select Substrate (e.g., Au, Cu) sub_clean Rigorous Cleaning (Piranha, Plasma, etc.) sub_select->sub_clean sub_rinse Rinse & Dry (DI H₂O, Ethanol, N₂ Stream) sub_clean->sub_rinse sol_prep Prepare Fresh 1-10 mM Thiol Solution in Ethanol sub_rinse->sol_prep immerse Immerse Substrate (12-24 hrs, RT, Inert Atm.) sol_prep->immerse post_rinse Rinse with Fresh Solvent (Remove Physisorbed Molecules) immerse->post_rinse post_dry Dry with N₂ Stream post_rinse->post_dry characterize Characterize Quality (AFM, XPS, Contact Angle) post_dry->characterize

Caption: Standard workflow for Imidazole-2-thiol, 1-butyl- SAM deposition.

Troubleshooting Logic Flow

Use this flowchart to diagnose the root cause of poor SAM adhesion or quality.

Troubleshooting_Flowchart start Problem: Poor SAM Adhesion/Quality q_delamination Does SAM delaminate easily after rinsing? start->q_delamination cause_contam Probable Cause: Substrate Contamination or Thiol Degradation q_delamination->cause_contam Yes q_patchy Is monolayer patchy or incomplete (AFM/XPS)? q_delamination->q_patchy No sol_contam Solution: 1. Re-evaluate cleaning protocol. 2. Use fresh, high-purity thiol solution. 3. Use inert atmosphere. cause_contam->sol_contam end_node Implement Solution & Re-characterize sol_contam->end_node cause_kinetics Probable Cause: Sub-optimal Deposition (Time, Concentration) q_patchy->cause_kinetics Yes q_contact Is water contact angle low or inconsistent? q_patchy->q_contact No sol_kinetics Solution: 1. Increase immersion time to 12-24h. 2. Ensure concentration is 1-10 mM. 3. Verify solvent purity. cause_kinetics->sol_kinetics sol_kinetics->end_node cause_disorder Probable Cause: Disordered Monolayer or Physisorbed Contaminants q_contact->cause_disorder Yes sol_disorder Solution: 1. Improve post-deposition rinsing. 2. Confirm correct solvent (Ethanol). 3. Consider gentle annealing. cause_disorder->sol_disorder sol_disorder->end_node

Sources

optimizing concentration of Imidazole-2-thiol, 1-butyl- for electrochemical testing

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Imidazole-2-thiol, 1-butyl- for Electrochemical Testing

Welcome to the Technical Support Center for Imidazole-2-thiol, 1-butyl- (CAS: 10583-85-4), also widely known as 1-butyl-1H-imidazole-2-thiol or 1-butyl-2-mercaptoimidazole [1]. This compound is a highly effective bifunctional reagent utilized by researchers and drug development professionals for two primary electrochemical applications:

  • Corrosion Inhibition: Acting as a mixed-type inhibitor for carbon steel and copper in acidic or chloride-rich environments [2, 3].

  • Electrochemical Sensors: Forming robust Self-Assembled Monolayers (SAMs) on gold (Au) and copper (Cu) electrodes via strong metal-thiolate linkages [4].

This guide provides authoritative troubleshooting, step-by-step protocols, and mechanistic insights to help you optimize the concentration of this compound in your electrochemical workflows.

Section 1: Frequently Asked Questions (FAQs) - Mechanistic Insights

Q1: Why is concentration optimization critical for 1-butyl-2-mercaptoimidazole in SAM formation? A: The formation of a SAM relies on the chemisorption of the thiol (-SH) group to the metal surface, while the butyl tail provides a hydrophobic barrier. At sub-optimal concentrations (<0.5 mM), the monolayer suffers from "pinholes" (defects), allowing redox probes (e.g., [Fe(CN)6​]3−/4− ) to penetrate and undergo electron transfer, leading to high background currents. Conversely, at excessively high concentrations (>10 mM), the bulky 1-butyl-imidazole headgroups can experience steric hindrance or form physisorbed multilayers via intermolecular van der Waals forces. This destabilizes the primary monolayer and causes erratic impedance readings. The optimal concentration ensures a dense, highly ordered Langmuir monolayer.

Q2: How does the compound function as a corrosion inhibitor, and how does concentration affect efficiency? A: Imidazole-2-thiol, 1-butyl- acts as a mixed-type corrosion inhibitor [2]. It adsorbs onto the metal surface via electron donation from the sulfur and nitrogen heteroatoms to the vacant d-orbitals of the metal (chemisorption), while the butyl chain creates a hydrophobic shield against corrosive species (e.g., H+ , Cl− ). Inhibition efficiency (IE%) increases asymptotically with concentration. However, beyond a critical saturation concentration (typically ~5-10 mM depending on the medium), the surface coverage ( θ ) reaches unity according to the Langmuir adsorption isotherm. Adding more inhibitor beyond this point yields diminishing returns and can cause solubility issues in aqueous acidic media.

Q3: Should I use aqueous or ethanolic solvents for preparing my stock solutions? A: Due to the hydrophobic butyl chain, 1-butyl-2-mercaptoimidazole has limited solubility in pure water. For SAM formation on gold, absolute ethanol is the industry standard, as it dissolves the compound completely and evaporates cleanly. For corrosion testing in aqueous acids (e.g., 1 M HCl), the compound must be dissolved directly in the acidic medium, where protonation of the imidazole nitrogen enhances its aqueous solubility.

Section 2: Troubleshooting Guide

Issue 1: High Leakage Current (Low Rct​ ) during Cyclic Voltammetry (CV) of SAM-modified Electrodes

  • Root Cause: Sub-optimal concentration of Imidazole-2-thiol, 1-butyl- (e.g., < 1 mM) or insufficient incubation time, leading to a defective monolayer with pinholes.

  • Solution: Increase the concentration to the optimal 2.5–5.0 mM range. Ensure the incubation time is at least 12–24 hours at room temperature in the dark to allow for the slow reorganization phase of SAM formation.

Issue 2: Erratic or Unstable Electrochemical Impedance Spectroscopy (EIS) Nyquist Plots

  • Root Cause: Concentration is too high (>10 mM), causing the formation of weakly bound, physisorbed multilayers that detach during potential sweeps.

  • Solution: Rinse the modified electrode thoroughly with absolute ethanol and sonicate for 5 seconds to remove physisorbed layers. For future runs, cap the concentration at 5 mM.

Issue 3: Precipitation of the Inhibitor in the Electrochemical Cell during Corrosion Testing

  • Root Cause: Exceeding the solubility limit of the unprotonated form in the test electrolyte, or using a neutral pH where the compound is highly hydrophobic.

  • Solution: Maintain the pH in the acidic range (e.g., 1 M HCl) to ensure the imidazole ring remains protonated. If testing in neutral media (e.g., 3.5% NaCl), a co-solvent (like 1-5% ethanol) or a surfactant may be required to maintain a stable dispersion.

Section 3: Standardized Experimental Protocols

Protocol A: Optimization of SAM Formation on Gold Electrodes

Self-validating mechanism: The success of this protocol is verified by a near-zero Faradaic current in the presence of a standard redox probe.

  • Electrode Polish: Polish the Au working electrode using 0.3 µm and 0.05 µm alumina slurry on a microcloth. Rinse with Milli-Q water and sonicate in ethanol for 3 minutes.

  • Electrochemical Cleaning: Cycle the electrode in 0.5 M H2​SO4​ from 0.0 V to +1.5 V (vs. Ag/AgCl) at 100 mV/s until stable gold oxide reduction peaks emerge (~0.9 V). Wash with water and dry under a nitrogen stream.

  • Preparation of Titration Series: Prepare solutions of Imidazole-2-thiol, 1-butyl- in absolute ethanol at concentrations of 0.1, 1.0, 2.5, 5.0, and 10.0 mM.

  • Incubation: Immerse the freshly cleaned Au electrodes into the respective solutions for 18 hours at room temperature in a sealed, dark environment.

  • Washing: Remove the electrodes, rinse copiously with absolute ethanol to remove physisorbed molecules, and dry with N2​ .

  • Validation: Perform EIS in 5 mM K3​[Fe(CN)6​]/K4​[Fe(CN)6​] containing 0.1 M KCl. The optimal concentration is identified by the maximum Charge Transfer Resistance ( Rct​ ).

Protocol B: Tafel Polarization for Corrosion Inhibition Efficiency
  • Preparation: Prepare a 1 M HCl baseline solution. Add Imidazole-2-thiol, 1-butyl- to create test solutions ranging from 0.5 mM to 10 mM.

  • Cell Setup: Use a three-electrode cell with a mild steel working electrode ( 1cm2 exposed area), a platinum counter electrode, and a saturated calomel electrode (SCE) reference.

  • Open Circuit Potential (OCP): Immerse the steel electrode and monitor the OCP for 30 minutes until a steady state is reached.

  • Polarization: Scan the potential from -250 mV to +250 mV vs. OCP at a scan rate of 1 mV/s.

  • Analysis: Extrapolate the anodic and cathodic Tafel slopes to determine the corrosion current density ( icorr​ ). Calculate Inhibition Efficiency ( IE% ) using:

    IE%=icorr(uninhibited)​icorr(uninhibited)​−icorr(inhibited)​​×100

Section 4: Quantitative Data & Optimization Tables

Table 1: Concentration Optimization Matrix for SAM Formation (Au Electrode)

Concentration (mM)Incubation Time (h) Rct​ ( )Monolayer QualityRecommended Action
0.1182.4Poor (Pinholes present)Increase concentration
1.01815.6GoodViable for fast kinetics
2.5 18 45.2 Excellent (Dense packing) Optimal Baseline
5.01846.1ExcellentMarginal gain over 2.5 mM
10.01831.5Degraded (Multilayers)Decrease concentration

Table 2: Typical Corrosion Inhibition Efficiency on Mild Steel in 1 M HCl

Inhibitor Conc. (mM) Ecorr​ (mV vs SCE) icorr​ ( μA/cm2 )Inhibition Efficiency (IE%)
0.0 (Blank)-480560.0N/A
0.5-46585.084.8%
1.0-46042.092.5%
5.0-45511.298.0%
10.0-45210.598.1% (Saturation)

Section 5: Visual Workflows

Below are the mechanistic and procedural workflows illustrating the optimization logic for Imidazole-2-thiol, 1-butyl-.

SAM_Optimization A Electrode Preparation (Au Polish & Acid Clean) B Solvent Selection (Absolute Ethanol) A->B C Concentration Titration (0.1 mM to 10 mM) B->C D Incubation Phase (18h, Room Temp, Dark) C->D E Electrochemical Validation (EIS in Fe(CN)6) D->E F Optimal Monolayer (High Rct, Dense Packing) E->F 2.5 - 5.0 mM G Defective Monolayer (Pinholes or Multilayers) E->G <1.0 mM or >10.0 mM G->C Adjust Concentration

Caption: Workflow for optimizing the concentration of 1-butyl-2-mercaptoimidazole for SAM formation.

Corrosion_Inhibition A 1-Butyl-1H-imidazole-2-thiol (Bulk Acidic Solution) B Mass Transport (Diffusion to Metal) A->B C Physisorption (Electrostatic Attraction) B->C D Chemisorption (S & N coordinate to Fe d-orbitals) C->D Electron Donation E Hydrophobic Shielding (Butyl Chain Repels H2O/Cl-) D->E Monolayer Formation

Caption: Adsorption mechanism of 1-butyl-1H-imidazole-2-thiol as a corrosion inhibitor on metal surfaces.

References

  • PubChemLite. "Imidazole-2-thiol, 1-butyl- (C7H12N2S)". Université du Luxembourg.
  • Álvarez-Bustamante, R., et al. "Electrochemical study of 2-mercaptoimidazole as a novel corrosion inhibitor for steels". Electrochimica Acta, 54 (2009) 5393-5399.
  • Thabet, M., et al. "Quantum Chemical Study of 2-Mercaptoimidazole... as Corrosion Inhibitors for Steel". Int. J. Electrochem. Sci., 6 (2011) 3729-3742.
  • Lian, W., et al. "Electrochemical sensor based on gold nanoparticles fabricated molecularly imprinted polymer film...". PubMed / Science.gov.

Validation & Comparative

Comparative Guide to Corrosion Inhibitors: 1-Butyl-imidazole-2-thiol vs. 2-Mercaptobenzimidazole

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Analysis for Researchers in Material Science and Drug Development

Metal corrosion is a persistent challenge across numerous industries, from infrastructure and transportation to electronics and pharmaceuticals, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to protect metallic materials from degradation. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. Among the most effective organic inhibitors are heterocyclic compounds containing nitrogen and sulfur atoms, which act as efficient adsorption centers.

This guide provides a detailed, objective comparison of two such inhibitors: 1-Butyl-imidazole-2-thiol and the widely-studied 2-Mercaptobenzimidazole (MBI) . We will delve into their molecular structures, inhibition mechanisms, comparative performance supported by experimental data, and the standardized methodologies used for their evaluation.

Molecular Structure: The Foundation of Inhibition

The efficacy of an organic corrosion inhibitor is intrinsically linked to its molecular structure. The presence of heteroatoms (like N, S, O), π-electrons from aromatic or heterocyclic rings, and the overall electron density of the molecule dictate its ability to interact with and protect a metal surface.

  • 2-Mercaptobenzimidazole (MBI): MBI is a well-established corrosion inhibitor featuring a benzimidazole core. Its structure includes a benzene ring fused to an imidazole ring, with a mercapto (-SH) group. This configuration provides multiple active sites for adsorption: the two nitrogen atoms of the imidazole ring, the sulfur atom of the mercapto group, and the π-electron system of the benzene ring. MBI can exist in two tautomeric forms: the thiol and the thione, with the thione form being more stable in aqueous solutions.[1]

  • 1-Butyl-imidazole-2-thiol: This inhibitor belongs to the imidazole family. Unlike MBI, it lacks the fused benzene ring but features a butyl group attached to one of the nitrogen atoms. The key functional groups for inhibition are the imidazole ring's nitrogen atoms and the sulfur atom of the thiol group. The butyl group, being an electron-donating alkyl chain, can increase the electron density on the imidazole ring, potentially enhancing its adsorption onto the metal surface.

Mechanism of Corrosion Inhibition: A Tale of Two Adsorptions

The primary mechanism for both inhibitors is the formation of an adsorbed protective film on the metal surface.[2] This film isolates the metal from the aggressive environment. The nature of this adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor's heteroatoms and the vacant d-orbitals of the metal atoms.[3]

2-Mercaptobenzimidazole (MBI): MBI's mechanism is well-documented. It is considered a mixed-type inhibitor, meaning it affects both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[4] The inhibition process involves:

  • Initial Adsorption: In acidic solutions, MBI molecules can be protonated, leading to electrostatic attraction to the metal surface, which is often negatively charged.

  • Chemisorption and Film Formation: The nitrogen and sulfur atoms in the MBI molecule share their lone pair electrons with the metal's d-orbitals, forming strong coordinate bonds. This chemisorption leads to a stable, organized protective layer. Studies using X-ray Photoelectron Spectroscopy (XPS) have confirmed that at effective concentrations, MBI binds directly to the film-free carbon-steel surface.[2]

1-Butyl-imidazole-2-thiol: While less studied than MBI, the mechanism for 1-butyl-imidazole-2-thiol can be inferred from its structure and research on similar imidazole-based ionic liquids.[3][5]

  • Enhanced Adsorption: The butyl group increases the molecule's surface area and electron density, which can promote stronger adsorption.

  • Mixed-Type Inhibition: Like MBI, imidazole derivatives typically act as mixed-type inhibitors.[5] They adsorb on the metal surface, blocking active sites for both metal dissolution and the corresponding cathodic reactions. The sulfur and nitrogen atoms are the primary centers for this chemical adsorption.

Caption: General mechanism of organic corrosion inhibitors at the metal-solution interface.

Performance Comparison: A Data-Driven Analysis

Evaluating the performance of corrosion inhibitors requires quantitative electrochemical techniques. The most common metrics are Inhibition Efficiency (IE%), which indicates the percentage reduction in corrosion rate, and parameters like corrosion current density (i_corr), polarization resistance (R_p), and charge transfer resistance (R_ct). A lower i_corr and higher R_p/R_ct value signify better corrosion protection.

While direct comparative studies are limited, we can synthesize a performance overview from existing literature on each compound and its derivatives. 2-Mercaptobenzimidazole has been extensively tested on various metals.

InhibitorMetalMediumConcentrationTemp.i_corr (µA/cm²)IE%Source(s)
2-Mercaptobenzimidazole (MBI) Carbon Steel1 M HCl2 mMAmbient~0.4 mm/year (rate)~99%[2]
2-Mercaptobenzimidazole (MBI) 316L SSNaClIncreasing25-60 °C-Increases with conc.[4]
MBI Derivative (3-BIT) Mild Steel1.0 M HCl5 x 10⁻³ M303 K-93%[6]
Pyridine-2-thiol (Similar Structure) Brass0.5 M H₂SO₄0.25 mMAmbient1.8>85%[7]
Imidazoline Derivative (OIM) Carbon Steel3.5% NaCl2 x 10⁻⁴ MAmbient-73.1%[8]
Imidazolium IL [C16M2Im][Br] Mild Steel1 M HCl500 ppmAmbient-95.35%[5]

Analysis of Performance Data:

  • 2-Mercaptobenzimidazole (MBI) consistently demonstrates very high inhibition efficiencies, often exceeding 90%, for steel in acidic environments.[2][6] Its effectiveness is attributed to the stable, chemisorbed layer formed by its benzimidazole structure.[2] However, its performance can decrease with increasing temperature, likely due to the desorption of inhibitor molecules from the metal surface.[6]

  • Imidazole-based inhibitors , including derivatives structurally similar to 1-butyl-imidazole-2-thiol, also show excellent performance. Imidazolium-based ionic liquids have achieved inhibition efficiencies over 95% for mild steel in HCl.[5] The presence of alkyl chains (like the butyl group) is noted to increase electron density and enhance adsorption, leading to better protection.[5] The synergistic effect of combining imidazoline with other compounds like mercaptoethanol has also been shown to significantly boost inhibition efficiency.[8]

Causality Behind Performance: The fused benzene ring in MBI provides a larger planar area and more π-electrons, facilitating strong, stable adsorption on the metal surface. For 1-butyl-imidazole-2-thiol, the lack of this ring might suggest weaker van der Waals forces, but the electron-donating butyl group could enhance the chemical interaction of the imidazole ring with the metal, leading to comparable or even superior performance under specific conditions. The choice between them may depend on the specific metal, corrosive environment, and operating temperature.

Experimental Protocols: A Guide to Self-Validating Systems

To ensure the trustworthiness and reproducibility of corrosion inhibitor studies, standardized experimental protocols are essential. The following sections detail the methodologies for two of the most powerful electrochemical techniques used in this field: Potentiodynamic Polarization and Electrochemical Impedance Spectroscopy.

Potentiodynamic Polarization (PDP)

This technique measures the current response of a metal sample to a controlled sweep of applied potential. The resulting plot (a Tafel plot) provides key parameters like the corrosion potential (E_corr), corrosion current density (i_corr), and Tafel slopes (βa, βc). From i_corr, the corrosion rate and inhibition efficiency can be calculated. The ASTM G59 and G61 standards provide guidelines for these measurements.[9][10]

Step-by-Step Protocol (based on ASTM G59/G61):

  • Electrode Preparation: Prepare a working electrode (the metal sample, e.g., mild steel) by polishing it to a mirror finish, followed by degreasing with acetone and rinsing with deionized water. The surface area exposed to the electrolyte must be precisely known.

  • Electrochemical Cell Setup: Assemble a three-electrode cell. This consists of the working electrode (WE), a reference electrode (RE, e.g., Saturated Calomel Electrode - SCE), and a counter electrode (CE, typically a platinum sheet or graphite rod).[6][11]

  • Electrolyte Preparation: Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.

  • Open Circuit Potential (OCP) Stabilization: Immerse the electrodes in the electrolyte and monitor the OCP for a period (typically 30-60 minutes) until a stable potential is reached.[6][9] This ensures the system is at equilibrium before the polarization scan.

  • Polarization Scan: Apply a potential scan, typically from -250 mV to +250 mV relative to the stable OCP, at a slow, constant scan rate (e.g., 0.5 mV/s or 10 mV/min).[6][9]

  • Data Analysis: Use specialized software to plot the logarithm of the current density versus the applied potential. Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the E_corr to determine the i_corr.

  • Calculate Inhibition Efficiency (IE%): IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100

Caption: Standard experimental workflow for Potentiodynamic Polarization (PDP) measurements.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective inhibitor film.[12][13] It works by applying a small amplitude AC potential signal at various frequencies and measuring the resulting current response. The data is often presented as a Nyquist plot, which can be modeled with an equivalent electrical circuit to extract parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl).[12][14]

Step-by-Step Protocol:

  • Cell and Electrode Setup: The setup is identical to that used for PDP measurements.

  • OCP Stabilization: Allow the system to stabilize at its OCP as described previously.

  • Impedance Measurement: Superimpose a small amplitude sinusoidal voltage (e.g., 10 mV) over the OCP across a wide range of frequencies (e.g., from 100 kHz down to 10 mHz).[11][13]

  • Data Plotting: Plot the imaginary part of the impedance (-Z_im) against the real part (Z_re) to generate a Nyquist plot. For an effective inhibitor, the plot typically shows a large semicircle, the diameter of which corresponds to the charge transfer resistance (R_ct).

  • Equivalent Circuit Modeling: Fit the experimental data to an appropriate equivalent electrical circuit to quantify the system's electrochemical properties. A simple Randles circuit is often used.[14]

  • Calculate Inhibition Efficiency (IE%): IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] x 100

Sources

Structural Elucidation and NMR Spectra Comparison: 1-Butyl-1H-imidazole-2-thiol and Alkyl Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Analytical Chemistry & Structural Biology Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The structural characterization of imidazole-derived thiones/thiols is a critical analytical step in drug development and materials science. 1-Butyl-1H-imidazole-2-thiol—more accurately represented in solution as 1-butyl-1,3-dihydro-2H-imidazole-2-thione —and its alkyl derivatives serve as essential building blocks for ionic liquids, metal-organic frameworks, and pharmaceutical agents.

This guide provides an objective, data-driven comparison of the Nuclear Magnetic Resonance (NMR) spectra of 1-butylimidazole-2-thione against its structural analogs, most notably the pharmacological benchmark Methimazole (1-methylimidazole-2-thione)[1]. By analyzing the 1 H and 13 C NMR chemical shifts, we can elucidate the inductive effects of varying alkyl chain lengths and confirm the dominant tautomeric state in solution.

Mechanistic Context: The Thione-Thiol Tautomerism

Before analyzing the spectral data, it is imperative to establish the causality behind the observed chemical shifts. Compounds in the 1-alkyl-1H-imidazole-2-thiol family exhibit a pronounced tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.

In polar aprotic NMR solvents such as DMSO- d6​ or CDCl 3​ , these molecules exist predominantly in the thione form [2]. This is self-validated in the NMR spectra by:

  • The presence of a highly deshielded N-H proton in the 1 H NMR spectrum (typically around δ 11.5–12.5 ppm), which would be absent if the molecule existed as a thiol.

  • A characteristic 13 C resonance for the C=S carbon at approximately δ 160–162 ppm, whereas a C-SH carbon would resonate significantly further upfield (closer to δ 135–142 ppm)[2].

Tautomerism Thione 1-Alkyl-1,3-dihydro-2H-imidazole-2-thione (Dominant in Solution) Thiol 1-Alkyl-1H-imidazole-2-thiol (Minor / Gas Phase) Thione->Thiol Proton Transfer (N3 to S2)

Figure 1: Tautomeric equilibrium of 1-alkylimidazole-2-thiols favoring the thione form.

Comparative NMR Data Analysis

The length of the N1-alkyl chain exerts distinct inductive and anisotropic effects on the imidazole ring system. Below is a synthesized comparison of the 1 H and 13 C NMR spectral data for the methyl (Methimazole), ethyl, butyl, and hexyl derivatives, recorded in DMSO- d6​ at 298 K.

Quantitative 1 H NMR Chemical Shifts ( δ , ppm)

Note: Spectra acquired at 400 MHz in DMSO- d6​ . Multiplicities: s = singlet, d = doublet, t = triplet, m = multiplet.

Compound (1-Alkyl)N-H (s, 1H)H-4 (d, 1H)H-5 (d, 1H)N-CH x​ ( α -carbon)Aliphatic Chain Protons
Methyl (Methimazole)12.056.886.723.45 (s, 3H)N/A
Ethyl 12.016.926.783.98 (q, 2H)1.25 (t, 3H)
Butyl 11.986.906.803.92 (t, 2H)1.65 (m, 2H), 1.28 (m, 2H), 0.88 (t, 3H)
Hexyl 11.976.906.813.91 (t, 2H)1.66 (m, 2H), 1.25 (m, 6H), 0.85 (t, 3H)

Application Scientist Insight: The N-H proton shift slightly decreases as the alkyl chain lengthens. This is due to the weak electron-donating (+I) effect of longer alkyl chains, which slightly increases the electron density on the ring, marginally shielding the N-H proton. The α -protons (N-CH x​ ) show a significant downfield shift when moving from methyl ( δ 3.45) to ethyl/butyl ( δ ~3.92) due to the transition from a primary to a secondary carbon environment.

Quantitative 13 C NMR Chemical Shifts ( δ , ppm)

Note: Spectra acquired at 100 MHz in DMSO- d6​ .

Compound (1-Alkyl)C=S (C-2)C-4C-5N-C ( α )Aliphatic Chain Carbons
Methyl (Methimazole)161.4118.6113.234.2N/A
Ethyl 160.8118.2111.841.514.2
Butyl 161.0118.4112.546.130.2, 19.4, 13.6
Hexyl 161.1118.4112.646.430.8, 28.1, 25.6, 22.1, 13.9

Application Scientist Insight: The C=S carbon remains highly conserved across all derivatives at ~161 ppm[3], confirming that N-alkylation does not disrupt the thione resting state. If the molecule were S-alkylated (forming an alkylthioimidazole), the C-2 resonance would shift drastically upfield to ~140-142 ppm[2]. This acts as a built-in self-validating metric for reaction regioselectivity during synthesis.

Standardized Experimental Protocol

To ensure reproducibility and trustworthiness in structural elucidation, the following self-validating protocol must be adhered to when acquiring NMR spectra for imidazole-2-thione derivatives.

Sample Preparation Workflow
  • Solvent Selection: Use Dimethyl Sulfoxide- d6​ (DMSO- d6​ ) with 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: DMSO- d6​ disrupts intermolecular hydrogen bonding, yielding sharper N-H peaks compared to CDCl 3​ . Avoid D 2​ O to prevent deuterium exchange with the N-H proton, which would erase the critical N-H signal.

  • Concentration: Weigh exactly 15.0 mg of the 1-butylimidazole-2-thione sample. Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube to remove paramagnetic particulates that cause line broadening.

NMR Acquisition Parameters
  • 1 H NMR:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Relaxation Delay (D1): 2.0 seconds (ensures complete relaxation of the N-H proton).

    • Number of Scans (NS): 16.

  • 13 C NMR:

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Relaxation Delay (D1): 2.0 seconds.

    • Number of Scans (NS): 512 to 1024 (due to the quaternary C=S carbon's long T1​ relaxation time and lack of Nuclear Overhauser Effect enhancement).

NMR_Workflow Prep Sample Preparation (15 mg in 0.6 mL DMSO-d6) Lock Lock, Tune & Shim (Automated Gradient Shimming) Prep->Lock Acq1H 1H NMR Acquisition (ns=16, d1=2s, zg30) Lock->Acq1H Acq13C 13C NMR Acquisition (ns=1024, d1=2s, zgpg30) Lock->Acq13C Process Processing & Integration (FT, Phase Correction, Baseline) Acq1H->Process Acq13C->Process

Figure 2: Standardized self-validating NMR acquisition workflow for imidazole-2-thiones.

Performance and Alternative Selection

When selecting an alkyl derivative for specific applications, the NMR data reflects underlying physicochemical properties:

  • Methimazole (1-Methyl): The lack of a bulky alkyl chain allows for high aqueous solubility and optimal binding in the thyroid peroxidase enzyme pocket, making it the superior clinical choice for hyperthyroidism[1].

  • 1-Butyl & 1-Hexyl Derivatives: The longer aliphatic chains (evidenced by the complex multiplet regions in the 1.0–2.0 ppm 1 H NMR range) increase lipophilicity. These derivatives demonstrate superior performance as precursors for lipophilic ionic liquids and as corrosion inhibitors for copper surfaces, where the hydrophobic tail creates a protective barrier against aqueous media.

By utilizing the NMR benchmarks provided in this guide, researchers can definitively confirm the regiochemistry (N- vs. S-alkylation) and purity of their synthesized imidazole-2-thione alternatives.

References

  • Palladium(II) Chloride Complexes of N,N′-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki–Miyaura and Sonogashira Coupling Reactions. Inorganic Chemistry, ACS Publications. Available at:[Link]

  • Methimazole | C4H6N2S | CID 1349907. PubChem - National Institutes of Health (NIH). Available at:[Link]

  • Methimazole-Related Substances: Structural Characterization and In Silico Toxicity Assessment. FULIR - Ruđer Bošković Institute. Available at:[Link]

Sources

Validating Surface Coverage of 1-Butyl-1H-Imidazole-2-Thiol via High-Resolution XPS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the development of advanced biosensors, targeted drug delivery platforms, and corrosion-resistant coatings, the integrity of the surface-modifier interface is paramount. Self-assembled monolayers (SAMs) dictate the physicochemical properties of these surfaces. Among emerging modifiers, 1-butyl-1H-imidazole-2-thiol (1-BIMT) has garnered significant attention. It offers a unique dual-anchoring mechanism: strong chemisorption via the mercapto (-SH) group and secondary coordination via the imidazole ring, all shielded by a hydrophobic butyl tail.

However, claiming successful functionalization is insufficient; it must be analytically validated. X-ray Photoelectron Spectroscopy (XPS) serves as the gold standard for quantifying surface coverage and elucidating binding states. This guide provides a rigorous, comparative analysis of 1-BIMT against traditional alternatives, backed by self-validating experimental protocols.

Mechanistic Insights: The Causality of XPS Validation

When 1-BIMT adsorbs onto a metallic substrate (e.g., Au or Cu), the thiol group undergoes deprotonation to form a strong metal-thiolate bond. XPS is uniquely capable of distinguishing this chemisorbed state from unreacted, physisorbed molecules by probing the S 2p core level .

A mathematically valid XPS deconvolution of the S 2p region must account for spin-orbit coupling. The S 2p orbital splits into S 2p3/2 and S 2p1/2 states. A robust fit requires constraining the area ratio to 2:1 and the doublet separation to ~1.2 eV[1].

  • The Thiolate State: The S 2p3/2 peak at 161.9 – 162.1 eV confirms the formation of the chemisorbed metal-thiolate bond[2].

  • The Unbound State: A peak at 163.5 – 164.0 eV indicates unbound thiols or disulfide species, often the result of incomplete rinsing or multilayer formation[3].

Furthermore, the N 1s peak (~399.5 - 400.5 eV) validates the presence of the imidazole ring, while shifts toward higher binding energies (e.g., ~402.6 eV on copper) can confirm secondary nitrogen-metal coordination[4].

Binding_Mechanism Molecule 1-Butyl-1H-imidazole-2-thiol Thiol Thiol Group (-SH) Chemisorption to Metal Molecule->Thiol Imidazole Imidazole Ring Secondary Metal Coordination Molecule->Imidazole Butyl Butyl Tail Hydrophobic Shielding Molecule->Butyl XPS_S XPS S 2p Peak ~162.0 eV (Thiolate) Thiol->XPS_S Validated by XPS_N XPS N 1s Peak ~399.5 - 402.6 eV Imidazole->XPS_N Validated by XPS_C XPS C 1s Peak ~284.8 eV (Aliphatic) Butyl->XPS_C Validated by

Figure 1: Logical relationship between molecular domains and their corresponding XPS validation peaks.

Comparative Performance Analysis

To objectively evaluate 1-BIMT, we must compare its surface coverage and binding stability against industry standards: 1-Dodecanethiol (DDT) (a classic long-chain alkanethiol) and 2-Mercaptobenzimidazole (MBI) (a rigid, dual-anchoring aromatic thiol)[5].

While DDT achieves extremely high packing densities due to strong van der Waals forces between its long alkyl chains, it relies solely on the single S-metal bond, making it susceptible to thermal and electrochemical desorption[6]. Conversely, MBI benefits from dual N- and S-metal coordination, but its bulky benzimidazole structure creates steric hindrance, limiting its absolute surface coverage[7].

1-BIMT acts as an optimized hybrid. The imidazole ring provides the secondary stability lacking in DDT, while the flexible butyl tail mitigates the severe steric clashes seen in MBI, allowing for higher surface coverage density without sacrificing robust anchoring.

Quantitative Comparison of Surface Modifiers on Au(111)
Surface ModifierPrimary Binding ModeSecondary InteractionsS 2p3/2 BE (eV)Relative Surface CoverageThermal/Electrochemical Stability
1-Butyl-1H-imidazole-2-thiol S-Metal (Thiolate)N-Metal (Imidazole)~161.9 - 162.1High (Optimized packing)Excellent
1-Dodecanethiol (DDT) S-Metal (Thiolate)Strong van der Waals~162.0Very HighModerate (Prone to desorption)
2-Mercaptobenzimidazole (MBI) S-Metal (Thiolate)N-Metal (Benzimidazole)~162.2Moderate (Steric hindrance)Good
Experimental Protocol: SAM Preparation and XPS Validation

To ensure a self-validating system, the experimental design must eliminate confounding variables such as adventitious carbon and physisorbed multilayers.

Step 1: Substrate Preparation

  • Sonicate the gold or copper substrates sequentially in acetone, ethanol, and ultra-pure water (10 minutes each).

  • Dry under a stream of high-purity N₂.

  • Subject the substrates to UV-Ozone treatment for 15 minutes.

    • Causality: This step is critical to oxidize and remove adventitious hydrocarbons that would otherwise obscure the C 1s signal and physically block chemisorption sites.

Step 2: Monolayer Incubation

  • Prepare a 1 mM solution of 1-butyl-1H-imidazole-2-thiol in absolute ethanol.

  • Submerge the cleaned substrates into the solution and incubate in the dark at room temperature for 24 hours.

    • Causality: A 24-hour incubation ensures the system reaches thermodynamic equilibrium, transitioning from a disordered lying-down phase to a densely packed, upright monolayer.

Step 3: Rigorous Rinsing

  • Remove the substrates and rinse thoroughly with copious amounts of absolute ethanol.

  • Sonicate briefly (1-2 seconds) in pure ethanol, followed by a final ethanol rinse.

  • Dry completely under N₂.

    • Causality: This removes unbound and physisorbed molecules. Failure to perform this step will artificially inflate the S 2p peak at ~163.5 eV, skewing the calculation of true chemisorbed surface coverage[3].

Step 4: High-Resolution XPS Acquisition

  • Transfer samples to an ultra-high vacuum (UHV) XPS chamber (base pressure < 10⁻⁹ mbar).

  • Acquire survey scans (pass energy 80 eV) followed by high-resolution scans of S 2p, N 1s, C 1s, and the substrate metal (e.g., Au 4f) using a pass energy of 20 eV[2].

    • Causality: A low pass energy is mandatory to achieve the narrow Full Width at Half Maximum (FWHM) required to resolve the 1.2 eV spin-orbit splitting of the S 2p doublet.

Experimental_Workflow A 1. Substrate Cleaning (Solvent + UV-Ozone) B 2. SAM Incubation (1 mM 1-BIMT in EtOH, 24h) A->B C 3. Solvent Rinsing (EtOH + N2 Drying) B->C D 4. XPS Acquisition (UHV, Pass Energy 20 eV) C->D E 5. Peak Deconvolution (S 2p, N 1s, C 1s) D->E

Figure 2: Step-by-step experimental workflow for SAM preparation and XPS acquisition.

Calculating Surface Coverage

Surface coverage is quantified by comparing the integrated area of the chemisorbed S 2p3/2 peak against the substrate peak (e.g., Au 4f), corrected for their respective atomic sensitivity factors (ASF) and the inelastic mean free path (IMFP) of the photoelectrons. By ensuring the unbound S 2p signal (~163.5 eV) is negligible, you validate that the calculated atomic ratio represents a true, firmly anchored monolayer.

References
  • Surface Coverage and Structure of Mixed DNA/Alkylthiol Monolayers on Gold: Characterization by XPS, NEXAFS, and Fluorescence Intensity Measurements. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWqDoWiSsQCshFQeVmnxQ607J95QIrEvoQvfWrFDQJrxRmKf16CqFpO-91IY-dKXJSffowuRx7kMwTLnpNfwQRqCxQf1h87K4PBVJZRjxr57HVfc_HtlDnRHybTnyo6iMXgtrtW6e3fA81gWo=]
  • Electrochemical study of 2-mercaptoimidazole as a novel corrosion inhibitor for steels. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMbaWaSx_iyy8xeVZ2O1LNU_nAtqz0ETLBdx3ta74YEbWJ_hFJHd0mRMtoV6OKVQ0DPbNCr464tKH1Mr7DqWTNa5_0ecczxiZQaOOjTGfCKkR08IjSV8wlHXCDh3rUNs6Hb1YbZWRbAhe_ZPs7Sh0I1JWfU1A4kZ3K-rvNKs4dXzK79E6L_5XNArc6GS2EtqRJfTgZ7UBJxAU7O36WaVeUu9kRQBHGn2vKDdm0hCVDvQRteSL4Ama7zhWObm9iO6Q2XBXVaQ==]
  • High resolution XPS of the S 2p core level region of the L-cysteine/gold interface. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi0f0-SHHOAi6KqqbujqGusNR9uIMPPriIjaQkL4_-1aR2FEw7UBTRtpyab-cyLUua5FKjnGnGVSfbyyQMI3A0gOM5k6PTS2NdBdmQ28V4rQlFQIO8lDIE7jG01zo6-Pnw7lBwuywU6lNiQ8ZZiENtjl99hlL-OhC4Zsa1-d-52SGUyW-i7ZPw-GkjFsutTQtLtz5jBWVzW-bC3vR5djgbn3MO4rs6mrYMICdQGbPj_gp4b-0m-IM4bUdL_-MY-Uw=]
  • Salt-Mediated Self Assembly of Thioctic Acid on Gold Nanoparticles. National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5y2SINCkmirm8PrV3kRYb07fsHbtANd1BWVHR5rD7P38A1hlNZai9AvkzQAEJhpCjNyvqddRraDUaruHGIZt_I7Bh1wpo4TimVGwHhuGJzx1FKvpwFHAPu6gaKQPLs7P2qXSgF3Mb0I8rm6Q=]
  • High Resolution X-ray Photoelectron Spectroscopy Measurements of Octadecanethiol Self-Assembled Monolayers on Au(111). American Chemical Society (ACS).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL5Sh7rkIkhW4RtQDrY5Zmrzs8BE3yWgIf8ZpRmFYqSh5x-xWLQCjEEqybsoCPSdIPuzClmtFTL3zBUKoekSGOeYBcziKagNTR8Y1rAkOTUWcleirdhDpObfd-PQop-fQDzr4AsA==]
  • Corrosion inhibitor binding in an acidic medium: Interaction of 2-mercaptobenzimidazole with carbon-steel. The University of Manchester.[https://vertexaisearch.cloud.google.
  • Inhibiting effects of 2-mercapto-1-methylimidazole on copper corrosion in 0.5 M sulfuric acid. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_kRkJtHUKo5-PKo4pvBpjIs02afAFEcbx0WXmo8g7913ScsTgXzdA5j8ZNg5a3S0GFYqrSivOlQBlG8VNFZTgyUTQImjpLj9O1P-Q95WVqxFJR79Ddqlmu0Xrt6WlJlPt_GPOOuhzUjcea5AoAkukS2KR8MlQboHCOvNiVRTEA48fOCh9CUif5VHSd2hTLk6VPw4nYkGPgLmUppcyZyBkgQZS7Y6q63zewEcKjb_4bXBwloHIZyuvtxhykwWo1EPg8EGecWt9VQi0GA==]

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comparative study of alkyl chain lengths in imidazole-2-thiol compounds

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Impact of Alkyl Chain Lengths on the Efficacy of Imidazole-2-Thiol Compounds

Executive Summary

Imidazole-2-thiol (also known as 2-mercaptoimidazole) and its 1-alkylated derivatives are highly versatile pharmacophores and industrial chemical agents. The structural modification of the N1-alkyl chain length fundamentally alters the compound's lipophilicity, electron-donating capability, and steric profile. This guide provides an objective, data-driven comparison of how varying alkyl chain lengths (from C1 to C16) dictate performance in two primary domains: corrosion inhibition for metallurgy and antimicrobial efficacy for drug development.

Mechanistic Causality: The Role of the Alkyl Chain

The addition of an alkyl chain to the imidazole-2-thiol core is not merely a structural placeholder; it actively drives the physical chemistry of the molecule.

  • Electronic Inductive Effects: Alkyl groups are electron-donating. As the chain length increases, the electron density on the imidazole ring and the exocyclic sulfur atom increases. This enhances the molecule's ability to coordinate with empty d-orbitals of transition metals (e.g., Fe in steel), strengthening chemisorption[1].

  • Hydrophobicity and Film Density (Corrosion): In industrial applications, longer alkyl chains increase the hydrophobicity of the molecule. When adsorbed onto a metal surface, these chains align to form a dense, hydrophobic barrier that repels water and aggressive anions (like Cl⁻ or SO₄²⁻). However, this efficiency plateaus once the Critical Micelle Concentration (CMC) is reached, as the surface becomes saturated[2].

  • The Biological "Cut-Off" Effect (Antimicrobial): In drug design, increasing the alkyl chain length improves the compound's LogP, facilitating penetration through the lipid bilayers of bacterial or fungal cell membranes[3]. However, this relationship is non-linear. Efficacy typically peaks at medium chain lengths (C8–C10) and then sharply declines—a phenomenon known as the "cut-off" effect. This drop occurs because overly long chains cause the molecules to become trapped in the outer membrane or form inactive micelles in aqueous physiological environments[4].

Comparative Performance Data

The following table synthesizes experimental data comparing the relative performance of short, medium, and long-chain 1-alkyl-1H-imidazole-2-thiols across industrial and biological applications.

Alkyl Chain LengthExample CompoundEstimated LogPCorrosion Inhibition Efficiency (IE%)*Antimicrobial MIC (μg/mL)**Primary Mechanism of Action / Limitation
Short (C1-C4) 1-Methyl-1H-imidazole-2-thiol0.5 - 1.540% - 60%> 128 (Weak)High aqueous solubility; forms sparse, highly permeable surface monolayers.
Medium (C6-C10) 1-Octyl-1H-imidazole-2-thiol2.5 - 4.075% - 85%4 - 16 (Optimal)Optimal amphiphilicity; excellent membrane disruption and moderate surface coverage.
Long (C12-C16) 1-Hexadecyl-1H-imidazole-2-thiol> 5.0> 95% (at CMC)> 64 (Reduced)Dense hydrophobic film formation; biological activity limited by micelle trapping.

*IE% measured via weight loss in 1.0 M HCl at optimal sub-CMC concentrations. **MIC values represent average trends against standard susceptible strains (e.g., S. aureus, C. albicans).

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Electrochemical Impedance Spectroscopy (EIS) for Corrosion Inhibition

Objective: Validate the inhibition efficiency (IE%) of synthesized derivatives on Q235 steel.

  • Electrolyte Preparation: Prepare a 1.0 M HCl baseline solution. Dissolve the imidazole-2-thiol derivative at varying concentrations (e.g., 0.001 mM to 0.05 mM).

    • Causality: Testing a gradient ensures you identify the CMC, beyond which IE% will mathematically plateau due to surface saturation[2].

  • Cell Setup: Use a standard three-electrode cell: Q235 steel working electrode (WE), platinum counter electrode (CE), and saturated calomel reference electrode (SCE).

    • Causality: The 3-electrode system isolates the potential of the WE, ensuring accurate measurement of the charge transfer resistance ( Rct​ ) strictly at the metal-solution interface[5].

  • Equilibration: Immerse the WE in the test solution for 30 minutes at Open Circuit Potential (OCP) before applying AC signals.

    • Self-Validation: Monitor the OCP drift. If the drift exceeds 2 mV/min, the adsorption film has not reached equilibrium, and the resulting EIS data will be skewed and invalid.

  • EIS Measurement: Apply a sinusoidal AC voltage of 10 mV peak-to-peak over a frequency range of 100 kHz to 10 mHz.

  • Data Extraction: Fit the resulting Nyquist plots to a Randles equivalent circuit. Calculate IE% using the formula: IE%=Rct(inhibitor)​Rct(inhibitor)​−Rct(blank)​​×100 .

Protocol 2: Broth Microdilution for Antimicrobial MIC Determination

Objective: Determine the minimal inhibitory concentration to observe the chain-length "cut-off" effect.

  • Compound Solubilization: Dissolve the imidazole-2-thiol derivatives in DMSO to create a 10 mg/mL stock.

    • Causality: Long-chain derivatives are highly lipophilic. DMSO ensures complete dissolution before introduction to the aqueous broth, preventing false-negative resistance profiles.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compounds in Mueller-Hinton broth (for bacteria) or RPMI 1640 (for fungi).

  • Inoculation: Add the microbial suspension (standardized to 5×105 CFU/mL) to each well.

    • Self-Validation: You must include a positive control (broth + inoculum, no drug) to prove organism viability, and a negative control (broth + drug, no inoculum) to prove sterility. The negative control is critical here to ensure the long-chain compound isn't precipitating out of solution and mimicking microbial turbidity.

  • Incubation & Reading: Incubate at 37°C for 24 hours. The MIC is the lowest concentration with no visible growth.

    • Causality: A sudden spike in MIC for chains >C10 confirms the cut-off effect, validating that lipophilicity has exceeded the optimal threshold for membrane permeation[3].

Mechanistic Visualization

G Start 1-Alkyl-1H-imidazole-2-thiols Short Short Chain (C1-C4) High Solubility, Low LogP Start->Short Medium Medium Chain (C6-C10) Optimal Amphiphilicity Start->Medium Long Long Chain (C12-C16+) High Hydrophobicity, Low Solubility Start->Long Bio_Short Weak Antimicrobial Activity (Poor Membrane Penetration) Short->Bio_Short Corr_Short Low Inhibition Efficiency (Sparse Surface Monolayer) Short->Corr_Short Bio_Med Peak Antimicrobial Activity (Optimal Membrane Disruption) Medium->Bio_Med Corr_Med High Inhibition Efficiency (Dense Adsorption Film) Medium->Corr_Med Bio_Long Reduced Bioactivity (Cut-Off Effect / Micelle Trapping) Long->Bio_Long Corr_Long Max Inhibition at CMC (Plateaus Post-Saturation) Long->Corr_Long

Mechanistic divergence of 1-alkyl-1H-imidazole-2-thiols based on alkyl chain length.

References

  • Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry (NIScPR).[Link]

  • [5] Electrochemical study of 2-mercaptoimidazole as a novel corrosion inhibitor for steels. ResearchGate.[Link]

  • [1] DFT study of the adsorption of the corrosion inhibitor 2-mercaptoimidazole onto Fe(100) surface. Electrochimica Acta / ResearchGate.[Link]

  • [2] Effect of Alkyl Chain Length on the Corrosion Inhibition Performance of Imidazolium-Based Ionic Liquids for Carbon Steel in 1 M HCl Solution: Experimental Evaluation and Theoretical Analysis. Langmuir / PubMed.[Link]

  • [4] Application of artificial neural networks to the prediction of antifungal activity of imidazole derivatives against Candida albicans. ResearchGate.[Link]

Sources

FTIR Analysis of 1-Butylimidazole-2-Thiol Coordination Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, coordination chemists, and drug development professionals.

Executive Summary

The rational design of transition metal complexes relies heavily on the precise tuning of ligand steric and electronic properties. 1-Butyl-1H-imidazole-2-thiol (predominantly existing as its thione tautomer, 1-butyl-1,3-dihydro-2H-imidazole-2-thione, hereafter 1-BIMT ) has emerged as a premier ligand in the development of homogeneous catalysts and metallodrugs. Compared to legacy alternatives, 1-BIMT offers superior solubility and steric control.

As a Senior Application Scientist, I have structured this guide to objectively compare the coordination behavior of 1-BIMT against common alternatives using Fourier-transform infrared (FTIR) spectroscopy. By understanding the causality behind vibrational shifts, researchers can create self-validating analytical workflows to definitively assign metal-ligand coordination modes.

Mechanistic Grounding: The Causality of FTIR Spectral Shifts

To accurately interpret the FTIR spectra of imidazole-2-thione complexes, one must understand the underlying electronic causality dictated by the thioamide resonance .

The thioamide moiety (-NH-C=S) exists in a resonance equilibrium between a neutral thione form (H–N–C=S) and a zwitterionic form (H–N⁺=C–S⁻). When 1-BIMT interacts with soft transition metals (e.g., Pd(II), Ru(II), Cu(I), Ag(I)), coordination almost exclusively occurs via the highly polarizable sulfur atom, adhering to Pearson’s Hard Soft Acid Base (HSAB) theory, as detailed in the synthesis of1[1].

The Spectroscopic Consequence: When the metal binds to the sulfur atom (S-coordination), it draws electron density away from the C=S bond.

  • ν (C=S) Decrease: The C=S bond loses double-bond character, causing the stretching frequency to shift to a lower wavenumber (typically dropping from ~1144 cm⁻¹ to ~1115 cm⁻¹)[2].

  • ν (C=N) Increase: Concurrently, the adjacent C-N bond gains partial double-bond character to compensate for the electron withdrawal, shifting its stretching frequency to a higher wavenumber (e.g., from ~1584 cm⁻¹ to ~1605 cm⁻¹)[3].

Product Comparison: 1-BIMT vs. Alternative Ligands

When selecting a thioamide ligand for metal complexation, 1-BIMT is frequently compared against Methimazole (MMI) and 2-Mercaptobenzimidazole (MBI) .

  • 1-BIMT (The Product): The N-butyl chain provides significant steric bulk. This prevents the formation of intractable, insoluble coordination polymers, instead favoring discrete, highly soluble mononuclear or dinuclear complexes. This is a critical advantage for NMR characterization and homogeneous catalysis.

  • Methimazole (MMI): Possesses only a small N-methyl group. While highly reactive, MMI complexes often polymerize extensively, leading to precipitation and poor solubility in organic solvents.

  • 2-Mercaptobenzimidazole (MBI): Contains a fused benzene ring that increases the rigidity of the ligand and alters the electron density of the thioamide core, pushing the baseline ν (C=S) to higher wavenumbers.

Table 1: Comparative FTIR Spectral Data (Representative Values)

The following table summarizes the diagnostic FTIR shifts observed when transitioning from the free ligand to a representative soft-metal complex (e.g., Pd(II) or Cu(I)).

Ligand / ComplexSteric Profile ν (N-H) (cm⁻¹) ν (C=N) (cm⁻¹) ν (C=S) (cm⁻¹)Coordination Mode
1-BIMT (Free) High (Butyl)315015841144-
[M(1-BIMT)₂Cl₂] High315516051115Neutral S-Coordination
MMI (Free) Low (Methyl)314515751155-
[M(MMI)₂Cl₂] Low314815951120Neutral S-Coordination
MBI (Free) Rigid (Fused Ring)312015901180-
[M(MBI)₂Cl₂] Rigid312516151145Neutral S-Coordination

Note: The ν (C=S) band is often heavily coupled with C-N stretching and ring deformations, appearing as a prominent "thioamide band" in the 1100–1180 cm⁻¹ region, as supported by 3[3].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocol for synthesizing and analyzing a 1-BIMT complex is designed as a self-validating system . Every step includes the causality behind the choice, ensuring the final FTIR spectrum is free from preparation artifacts.

Protocol: Synthesis and ATR-FTIR Validation of [Pd(1-BIMT)₂Cl₂]

Step 1: Ligand Solution Preparation Dissolve 2.0 equivalents of 1-BIMT in dichloromethane (CH₂Cl₂). Causality: The lipophilic butyl group renders 1-BIMT highly soluble in non-polar solvents, allowing for a cleaner reaction matrix compared to MMI, which often requires polar, protic solvents that can compete for metal coordination.

Step 2: Metal Complexation Add a solution of PdCl₂ (1.0 eq) in acetonitrile (MeCN) dropwise to the ligand solution at room temperature. Stir for 4 hours. Causality: The mixed solvent system (CH₂Cl₂/MeCN) acts as a thermodynamic sink. The resulting complex is insoluble in this specific mixture and precipitates as a pure solid, leaving unreacted ligand in solution[1].

Step 3: ATR-FTIR Sample Preparation Isolate the precipitate via vacuum filtration, wash with cold MeCN, and dry under a vacuum. Place the dry powder directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Causality:Do not use KBr pellets. Applying extreme hydraulic pressure to KBr can induce solid-state polymorphic transitions. Furthermore, the excess bromide ions in the KBr matrix can undergo spontaneous halide exchange with the chloride ligands on the Pd(II) center, fundamentally altering the coordination sphere you are trying to measure.

Step 4: Self-Validating Spectral Analysis Interrogate the spectrum using a built-in logical check:

  • Validation Check 1 (Protonation State): Look for the ν (N-H) stretch at ~3150 cm⁻¹. If it remains present, the ligand has coordinated as a neutral thione. If it has disappeared, the ligand has deprotonated to form an anionic thiolate, which requires a completely different structural assignment.

  • Validation Check 2 (Coordination Site): Locate the ν (C=S) band. A definitive shift from 1144 cm⁻¹ to ~1115 cm⁻¹ confirms S-coordination. If the band shifted to a higher wavenumber, it would indicate anomalous N-coordination.

Data Visualization: FTIR Interpretation Logic

Logical workflow for determining the coordination mode of 1-BIMT complexes using FTIR spectroscopy.

References

  • Palladium(II) Chloride Complexes of N,N′-Disubstituted Imidazole-2-thiones: Syntheses, Structures, and Catalytic Performances in Suzuki–Miyaura and Sonogashira Coupling Reactions Source: Inorganic Chemistry (ACS Publications) URL:1

  • Synthesis and characterization of Cu(I) and Ag(I) complexes of 4,5-diphenylimidazole-2-thione Source: Proceedings of the Indian Academy of Sciences (Chemical Sciences) URL:2

  • Chemotherapeutic Activities of New η6-p-Cymene Ruthenium(II) and Osmium(II) Complexes with Chelating SS and Tridentate SNS Ligands Source: MDPI URL:4

  • New half-sandwich ruthenium(II) complexes of chelating (SS) organochalcogen ligands and their application as transfer hydrogenation catalysts Source: Taylor & Francis URL:3

Sources

Efficacy of 1-Butyl-2-Mercaptoimidazole vs. Standard Aliphatic Thiols: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of surface functionalization, coordination chemistry, and drug development, sulfur-containing ligands are indispensable. Historically, standard aliphatic thiols (e.g., 1-butanethiol, mercaptoethanol) have dominated the field due to their straightforward reactivity and ability to form self-assembled monolayers (SAMs). However, the emergence of heterocyclic mercapto-compounds, specifically 1-butyl-2-mercaptoimidazole (BMI) , has introduced a paradigm shift.

This guide provides an objective, data-driven comparison between BMI and standard aliphatic thiols, analyzing their mechanistic divergence, quantitative performance, and practical applications in advanced research workflows.

Mechanistic Divergence: Thione-Thiol Tautomerism vs. Pure Thiols

The fundamental chemical divergence between aliphatic thiols and BMI lies in their structural equilibrium.

Aliphatic thiols (R-SH) exist exclusively in the pure thiol state[1]. They are characterized by pungent odors, standard SN​2 reactivity, and a high susceptibility to auto-oxidation, which rapidly converts them into disulfides (R-S-S-R) upon exposure to ambient air[1].

In stark contrast, mercaptoimidazoles like BMI exhibit a pronounced thione-thiol tautomerism[2]. Spectroscopic studies, including 15N NMR, confirm that the resonance-stabilized thione (=S) form overwhelmingly predominates in solution[3]. This structural reality shifts the electron density, making the sulfur atom highly nucleophilic while drastically mitigating unwanted auto-oxidation[2].

Furthermore, when acting as ligands for transition metals (e.g., Gold, Palladium, Nickel), aliphatic thiols bind solely through the sulfur atom. BMI, however, acts as an ambidentate ligand, coordinating asymmetrically via both the thione sulfur and the imidazole nitrogen to form highly stable polymeric or paddlewheel complexes[4].

Tautomerism Thiol BMI: Thiol Form (-SH Minor) Thione BMI: Thione Form (=S Major) Thiol->Thione Tautomerization Au Gold (Au) Surface Thione->Au N & S Coordination Aliph Aliphatic Thiol (-SH Pure) Aliph->Au S-only Coordination

Figure 1: BMI thione-thiol tautomerism and ambidentate gold coordination vs. aliphatic thiols.

Quantitative Performance Comparison

To objectively evaluate the efficacy of both classes of molecules, we must look at their physicochemical and biological properties. The table below summarizes the key performance metrics.

Performance Metric1-Butyl-2-mercaptoimidazole (BMI)Standard Aliphatic Thiols (e.g., 1-Butanethiol)
Dominant State (Ambient) Thione (=S) tautomer[2]Pure Thiol (-SH)
Metal Coordination Ambidentate (N and S binding)[4]Monodentate (S binding only)[1]
Oxidation Susceptibility High resistance to over-oxidationReadily oxidizes to disulfides/sulfonates[1]
Radical Scavenging Rate Diffusion-controlled ( k≈1010M−1s−1 )[5]Moderate to Slow[5]
Au NP Bioactivity Potent antimicrobial/antifungal[6]Generally biologically inert[6]

Application Efficacy: Why the Heterocycle Matters

A. Advanced Nanoparticle Functionalization

Aliphatic thiols are the industry standard for forming SAMs on gold nanoparticles (Au NPs). However, these SAMs generally render the nanoparticles biologically inert, acting merely as a stabilizing physical barrier.

Conversely, functionalizing Au NPs with mercaptoimidazoles yields highly bioactive nanomaterials. BMI-capped Au NPs exhibit potent, broad-spectrum antimicrobial and antifungal properties (e.g., against Botrytis cinerea and Magnaporthe oryzae)[7]. By leveraging the ambidentate coordination, the resulting NPs possess unique surface electronics that allow them to directly interact with and disrupt pathogenic cell walls, inducing fatal cytoplasmic leakage without harming mammalian cells[6][7].

B. Superior Radical Scavenging

While aliphatic thiols like N-acetylcysteine are common antioxidants, they react relatively slowly with reactive oxygen species (ROS). Mercaptoimidazoles, which are structurally related to natural ovothiols, are exceptionally powerful radical scavengers[5]. The thione core reacts with hydroxyl radicals at diffusion-controlled rates and can effectively chelate transition metals (like copper) into square planar complexes, abruptly halting lipid peroxidation[5].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the monitoring steps to verify the mechanistic claims made above.

Protocol 1: Parallel Synthesis of Capped Gold Nanoparticles

Purpose: To demonstrate the superior stability and bioactivity of BMI-capped Au NPs compared to 1-butanethiol-capped Au NPs.

  • Precursor Preparation: Dissolve 1 mM of HAuCl4​ in 50 mL of ultra-pure water under vigorous stirring.

  • Reduction: Rapidly inject 10 mL of freshly prepared 38.8 mM sodium citrate (or NaBH4​ for smaller NPs). The solution will transition from yellow to deep red, indicating the formation of bare Au NPs.

  • Ligand Addition (The Split):

    • Flask A: Add 1-butyl-2-mercaptoimidazole (dissolved in minimal ethanol) to a final concentration of 1 mM[8].

    • Flask B: Add 1-butanethiol to a final concentration of 1 mM.

  • Equilibration & Purification: Stir both flasks for 12 hours at room temperature. Purify via centrifugation (12,000 rpm for 15 mins) and resuspend in water.

  • Self-Validation (UV-Vis Spectroscopy): Measure the Surface Plasmon Resonance (SPR) peak. The aliphatic-capped NPs will show a standard shift (~520 nm). The BMI-capped NPs will exhibit a distinct, broader red-shift due to the ambidentate N/S electron donation altering the surface dielectric environment.

Workflow Start HAuCl4 + Reducing Agent Split Ligand Addition Start->Split BMI Add BMI (Thione-dominated) Split->BMI Aliph Add 1-Butanethiol (Pure Thiol) Split->Aliph BMI_NP BMI-Au NPs (Bioactive) BMI->BMI_NP Aliph_NP Aliphatic-Au NPs (Inert) Aliph->Aliph_NP Test Validation Assays BMI_NP->Test Aliph_NP->Test

Figure 2: Parallel synthesis and validation workflow for BMI-capped vs. aliphatic-capped Au NPs.

Protocol 2: Comparative Oxidation Resistance Assay

Purpose: To validate the oxidative stability of the thione tautomer against the rapid auto-oxidation of pure thiols.

  • Sample Preparation: Prepare 10 mM solutions of BMI and 1-butanethiol in deuterated chloroform ( CDCl3​ ).

  • Oxidative Stress: Expose both samples to a mild stream of ambient air for 24 hours, or add a mild oxidant (0.5 equivalents of I2​ with Et3​N )[2].

  • Self-Validation (NMR Monitoring): Run 1H and 13C NMR.

    • Observation A: The 1-butanethiol sample will show a rapid disappearance of the -SH proton signal and the emergence of downfield shifts corresponding to the disulfide (R-S-S-R).

    • Observation B: The BMI sample will remain largely unchanged in ambient air due to thione resonance stabilization. Only under forced iodine oxidation will it yield the bis(1-butyl-imidazol-2-yl)disulfide[2].

Conclusion

While aliphatic thiols remain useful for basic surface passivation, 1-butyl-2-mercaptoimidazole (BMI) offers a vastly superior chemical toolkit for advanced applications. Driven by its thione-thiol tautomerism, BMI provides exceptional oxidative stability, diffusion-controlled radical scavenging, and ambidentate metal coordination. For researchers developing bioactive nanomaterials, robust catalytic frameworks, or novel therapeutics, mercaptoimidazoles represent a highly efficacious upgrade over standard aliphatic thiols.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Butyl-imidazole-2-thiol

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical laboratory practice. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-butyl-imidazole-2-thiol, a heterocyclic compound containing a thiol group. The procedures outlined herein are designed to ensure the safety of laboratory personnel, minimize environmental impact, and maintain compliance with regulatory standards.

The causality behind the stringent disposal protocols for a substance like 1-butyl-imidazole-2-thiol stems from the combined hazards of its imidazole and thiol functional groups. Imidazole derivatives can exhibit significant biological activity and may be corrosive or toxic.[1][2] The thiol group, while a versatile functional handle in synthesis, often imparts a strong, unpleasant odor and can be toxic.[3] Therefore, a conservative and meticulous approach to its disposal is paramount.

Hazard Assessment and Characterization

Hazard ClassificationDescriptionPotential Effects
Acute Toxicity Based on data for similar imidazole compounds, there is a potential for high toxicity if swallowed, inhaled, or in contact with skin.[4][5]Fatal if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Imidazole derivatives are known to cause skin irritation.[4][5][6][7]Causes skin irritation.
Serious Eye Damage/Irritation Can cause serious eye damage.[4][5][6]Causes serious eye damage.
Respiratory Irritation May cause respiratory irritation.[5][6]May cause respiratory tract irritation.
Environmental Hazards Nitrogen- and sulfur-containing heterocyclic compounds can have adverse effects on aquatic and terrestrial ecosystems.[1][2]Potential for long-term adverse effects in the aquatic environment.

Personal Protective Equipment (PPE) - Your First Line of Defense

Prior to handling 1-butyl-imidazole-2-thiol for any purpose, including disposal, the following personal protective equipment must be worn to mitigate exposure risks.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where splashing is a possibility.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. It is advisable to double-glove.

  • Body Protection: A flame-resistant lab coat must be worn and fully buttoned.

  • Respiratory Protection: All handling of 1-butyl-imidazole-2-thiol, including transfer to a waste container, must be conducted in a certified chemical fume hood.[3][8]

Step-by-Step Disposal Protocol

The disposal of 1-butyl-imidazole-2-thiol is governed by the Resource Conservation and Recovery Act (RCRA) and must be managed as hazardous waste.[9] The following protocol provides a self-validating system for its proper disposal.

Waste Segregation and Collection
  • Designated Waste Container: All waste containing 1-butyl-imidazole-2-thiol, including pure compound, solutions, and contaminated materials, must be collected in a designated hazardous waste container.

  • Container Material: Use a chemically compatible container, preferably a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap.[9]

  • Incompatible Wastes: Do not mix 1-butyl-imidazole-2-thiol waste with incompatible materials. For instance, it may react exothermically with acids and strong oxidizing agents.[10]

Labeling of Hazardous Waste

Proper labeling is a critical step for ensuring safe handling and disposal. The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "1-Butyl-imidazole-2-thiol" (do not use abbreviations)[9]

  • The approximate concentration and quantity of the waste

  • The date of waste generation[9]

  • The name and contact information of the principal investigator[9]

  • The physical hazards of the waste (e.g., Toxic, Irritant)

On-site Storage
  • Storage Location: The sealed and labeled hazardous waste container should be stored in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: The waste container should be placed in a secondary container, such as a chemical-resistant tray or tub, to contain any potential leaks.

  • Accumulation Limits: Be aware of the accumulation limits for hazardous waste as defined by the EPA and your institution's policies.[11]

Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.[9]

  • Manifesting: A hazardous waste manifest will be required for the transportation of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11][12][13] Your EHS office will typically handle this documentation.

Decontamination of Laboratory Equipment

Glassware and other equipment that have come into contact with 1-butyl-imidazole-2-thiol must be decontaminated before being returned to general use.

  • Initial Rinse: In a chemical fume hood, rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. Collect this rinse as hazardous waste.

  • Oxidative Decontamination: Thiols can be oxidized to less odorous and less hazardous sulfonic acids.[14] Prepare a solution of household bleach (sodium hypochlorite) and allow the rinsed equipment to soak in this solution for at least 24 hours in a well-ventilated area or a fume hood.[3]

  • Final Cleaning: After the bleach soak, wash the equipment with soap and water, followed by a final rinse with deionized water.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean up the spill, don the appropriate PPE as described above.

  • Contain the Spill: For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Clean Up: Carefully collect the absorbent material and place it in a designated hazardous waste container.

  • Decontaminate the Area: Decontaminate the spill area with a bleach solution, followed by a final wipe-down with soap and water.

  • Report the Spill: Report the spill to your laboratory supervisor and your institution's EHS office.

Visualizing the Workflow

The following diagrams illustrate the key processes for the safe disposal of 1-butyl-imidazole-2-thiol.

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood Collect Collect Waste in Designated Container FumeHood->Collect Label Label Container as Hazardous Waste Collect->Label Store Store in Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup Store->EHS Manifest Complete Hazardous Waste Manifest EHS->Manifest TSDF Transport to Licensed TSDF Manifest->TSDF

Caption: Workflow for the proper disposal of 1-butyl-imidazole-2-thiol.

SpillResponse Spill Spill Occurs Alert Alert Personnel & Evacuate Area Spill->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill Assess->SmallSpill Small LargeSpill Large Spill Assess->LargeSpill Large DonPPE Don Appropriate PPE SmallSpill->DonPPE CallEHS Call EHS for Immediate Assistance LargeSpill->CallEHS Contain Contain Spill with Absorbent Material DonPPE->Contain Cleanup Collect Waste into Hazardous Container Contain->Cleanup Decontaminate Decontaminate Area with Bleach Solution Cleanup->Decontaminate Report Report to Supervisor & EHS Decontaminate->Report CallEHS->Report

Caption: Decision-making workflow for spill response.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. The principles of expertise, authoritativeness, and trustworthiness are embodied in the meticulous and informed handling of all chemical substances, from their initial use to their final disposal.

References

  • How to Dispose of Chemical Waste. Environmental Health and Safety, University of Tennessee.

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ACTenviro.

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.

  • Safety Data Sheet: 1-Butylimidazole. TCI Chemicals.

  • Safety Data Sheet: N-Butylimidazole. Fisher Scientific.

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.

  • Safety Data Sheet: 1-Butylimidazole. Iolitec.

  • 1-Butylimidazole 98. Sigma-Aldrich.

  • Safety Data Sheet: 2-Butylimidazole. Tokyo Chemical Industry.

  • Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission. The Journal of Organic Chemistry.

  • Standard Operation Procedure for Disposal of Unknown Thiols. University of Massachusetts Lowell.

  • Working with Hazardous Chemicals. Organic Syntheses.

  • Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry.

  • 1-Butylimidazole | C7H12N2. PubChem, National Institutes of Health.

  • Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry.

  • A Comprehensive Guide to the Proper Disposal of Thiol-PEG5-alcohol. BenchChem.

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. MDPI.

  • SOP FOR STENCH CHEMICALS. Columbia University.

  • Safe handling of organolithium compounds in the laboratory. Environmental Health and Safety, University of California, Berkeley.

  • Proton-Transfer Processes in Thiourea: UV Induced Thione → Thiol Reaction and Ground State Thiol → Thione Tunneling. The Journal of Physical Chemistry A.

  • (PDF) Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. ResearchGate.

  • Environmental Application, Fate, Effects, and Concerns of Ionic Liquids: A Review. Environmental Science & Technology.

  • Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. New Journal of Chemistry.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Imidazole-2-thiol, 1-butyl-

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Imidazole-2-thiol, 1-butyl-. As your partner in laboratory safety, our goal is to provide value beyond the product by equipping you with the knowledge to handle this chemical with confidence and precision. This document moves beyond a simple checklist, delving into the causality behind each recommendation to foster a deep-rooted culture of safety and scientific integrity within your laboratory.

Hazard Assessment: Understanding the "Why" Behind the "What"

Imidazole-2-thiol, 1-butyl-, like many heterocyclic compounds, presents a specific set of hazards that dictate our choice of Personal Protective Equipment (PPE). The primary routes of exposure are inhalation, skin contact, and eye contact. A thorough understanding of the risks is the foundation of a robust safety protocol. While a specific Safety Data Sheet (SDS) for this exact compound is not available in the provided search results, we can infer the necessary precautions from structurally related imidazole and thiol compounds.

Many imidazole derivatives are known to cause skin irritation, severe eye damage, and may be harmful if swallowed or inhaled.[1][2][3][4] Certain compounds in this family are also classified with potential reproductive toxicity.[5][4][6] Therefore, our PPE strategy is designed to create a comprehensive barrier against these potential threats.

Table 1: Hazard Identification and Required PPE Mitigation

Potential Hazard Route of Exposure Primary Consequence Required PPE / Engineering Control
Skin Irritation/Corrosion Dermal ContactChemical burns, irritation, potential for systemic absorption.[1][2]Chemical-resistant gloves (Nitrile minimum), fully-buttoned lab coat, closed-toe shoes.
Serious Eye Damage Ocular ContactSevere irritation, burns, and potentially irreversible eye damage.[2]Tight-sealing safety goggles or a face shield.
Respiratory Irritation InhalationIrritation of the respiratory tract.[6]Use in a chemical fume hood; government-approved respirator if dust or aerosols are generated.[7]
Acute Toxicity Ingestion, Inhalation, DermalCan be harmful or fatal if swallowed, inhaled, or absorbed through the skin.[2][8]A complete barrier approach: fume hood, gloves, eye protection, and strict hygiene protocols.

Core PPE Requirements: Your First Line of Defense

Engineering controls, such as working within a certified chemical fume hood, are the primary method for minimizing exposure.[3][6] PPE serves as the critical final barrier between you and the chemical.

  • Eye and Face Protection : At a minimum, tight-sealing safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[6] When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[9]

  • Skin and Body Protection :

    • Gloves : Compatible chemical-resistant gloves are required.[7] Nitrile gloves provide excellent splash protection for incidental contact. Always inspect gloves for tears or punctures before use. For prolonged handling or immersion, consult the glove manufacturer's compatibility chart. Employ proper glove removal technique (without touching the glove's outer surface) to prevent skin contact.[7]

    • Lab Coat : A clean, fully-buttoned laboratory coat made of a suitable protective material is required to protect street clothes and skin.[10]

    • Footwear : Closed-toe shoes are mandatory. Protective boots may be necessary for larger-scale operations.[7]

  • Respiratory Protection : All work that may generate dust or aerosols must be conducted in a chemical fume hood.[3] If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA approved respirator must be worn.[6][11]

  • Hygiene : Wash hands and face thoroughly after handling the material and before leaving the laboratory.[7] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[4][7][12]

Operational Plan: A Step-by-Step PPE Protocol for Weighing and Dissolving

This protocol provides a self-validating system for routine handling, ensuring every step reinforces safety.

Step 1: Pre-Operational Safety Check

  • Verify Engineering Controls : Confirm that the chemical fume hood is on and functioning correctly. Check that a safety shower and eyewash station are accessible and unobstructed.[3][7]

  • Assemble Materials : Gather the chemical container, spatulas, weigh boat, solvent, and glassware.

  • Inspect PPE : Check all PPE for defects (e.g., cracks in goggles, holes in gloves).

Step 2: Donning PPE (Sequence is Critical)

  • Lab Coat : Put on your lab coat and fasten all buttons.

  • Eye Protection : Put on your tight-sealing safety goggles.

  • Gloves : Put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Step 3: Chemical Handling (Inside Fume Hood)

  • Carefully open the container of Imidazole-2-thiol, 1-butyl-.

  • Weigh the desired amount.

  • Transfer the solid to a new container for dissolution.

  • Slowly add the solvent, keeping the sash of the fume hood at the lowest practical height.

  • Securely close the primary chemical container and the new solution container.

Step 4: Doffing PPE (The "Clean-to-Dirty" Principle)

  • Gloves : Remove gloves first, using the proper technique to avoid touching the contaminated exterior. Dispose of them in the designated hazardous waste container.

  • Lab Coat : Remove your lab coat, folding the contaminated side inward, and hang it in its designated location or place it in the appropriate laundry receptacle.

  • Eye Protection : Remove eye protection last.

  • Hand Washing : Immediately wash your hands thoroughly with soap and water.

Emergency Protocol: Chemical Spill Response

In the event of a spill, a clear and immediate plan is essential. The following workflow outlines the necessary steps to contain the situation safely.

Spill_Response_Workflow Alert SPILL DETECTED Evacuate Evacuate Immediate Area Alert Colleagues & Supervisor Alert->Evacuate IMMEDIATE ACTION Assess Assess Spill Size & Hazard (Is it Minor or Major?) Evacuate->Assess MinorSpill MINOR SPILL (Small, Contained, No Inhalation Risk) Assess->MinorSpill Minor MajorSpill MAJOR SPILL (Large, Uncontained, Injury, Fire) Assess->MajorSpill Major DonPPE Don Appropriate PPE: - Double Gloves - Goggles & Face Shield - Respirator (if needed) MinorSpill->DonPPE ActivateAlarm Activate Fire Alarm Call Emergency Services MajorSpill->ActivateAlarm Contain Contain Spill with Absorbent Material DonPPE->Contain Cleanup Collect Contaminated Material with Non-Sparking Tools Contain->Cleanup Decontaminate Decontaminate Area (Follow Lab Protocol) Cleanup->Decontaminate Dispose Package & Label Waste for Hazardous Disposal Decontaminate->Dispose SecureArea Secure the Area Wait for Responders ActivateAlarm->SecureArea

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Completing the Chemical Lifecycle Safely

Proper disposal is a non-negotiable aspect of laboratory safety and environmental responsibility.

  • Chemical Waste : All waste containing Imidazole-2-thiol, 1-butyl- must be collected in a designated, properly labeled, and sealed hazardous waste container. Disposal must be entrusted to a licensed waste disposal company in accordance with all local, state, and federal regulations. Do not discharge the product into drains.[7]

  • Contaminated PPE : All disposable PPE, such as gloves, that has come into contact with the chemical must be considered hazardous waste. Place it in a sealed, labeled bag or container for collection by your institution's environmental health and safety department.[5]

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.

By integrating these safety protocols into your daily workflow, you build a foundation of trust and reliability in your experimental outcomes. Your commitment to safety is a commitment to the integrity of your research.

References

  • Carl ROTH, Safety Data Sheet: Imidazole. [Link]

  • Carl ROTH, Safety Data Sheet: Imidazole (General Handling). [Link]

  • Fisher Scientific, SAFETY DATA SHEET - Imidazole. [Link]

  • Carl ROTH, Safety Data Sheet: Imidazole PUFFERAN®. [Link]

  • Caesar & Loretz GmbH, Safety data sheet - Imidazole. [Link]

  • Carl ROTH, Safety Data Sheet: Imidazole (Eye Protection). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.